molecular formula C14H21NO7S B14119216 Pivoxilsulbactam

Pivoxilsulbactam

Cat. No.: B14119216
M. Wt: 347.39 g/mol
InChI Key: OHPVYKXTRACOSQ-YHMJZVADSA-N
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Description

Pivoxilsulbactam is a useful research compound. Its molecular formula is C14H21NO7S and its molecular weight is 347.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pivoxilsulbactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pivoxilsulbactam including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO7S

Molecular Weight

347.39 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10?/m1/s1

InChI Key

OHPVYKXTRACOSQ-YHMJZVADSA-N

Isomeric SMILES

CC1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Pivoxilsulbactam & The Kinetics of Suicide Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, bioactivation, and experimental characterization of Pivoxilsulbactam , the pivaloyloxymethyl ester prodrug of the beta-lactamase inhibitor sulbactam.

Executive Technical Summary

Pivoxilsulbactam (Pivaloyloxymethyl sulbactam) is a lipophilic ester prodrug designed to overcome the poor oral bioavailability of its parent compound, sulbactam . While sulbactam itself is a potent, irreversible "suicide" inhibitor of Ambler Class A serine beta-lactamases, its polarity limits passive diffusion across the intestinal epithelium.

The mechanism of action operates in two distinct phases:

  • Bioactivation Phase: Rapid hydrolysis of the ester linkage by non-specific esterases in the intestinal mucosa and portal circulation, releasing active sulbactam.

  • Pharmacodynamic Phase: The active sulbactam moiety covalently acylates the active site serine of target beta-lactamases (e.g., TEM-1, SHV-1), undergoing a chemical rearrangement that permanently inactivates the enzyme, thereby restoring the efficacy of partner penicillins.

Phase I: Prodrug Bioactivation & Pharmacokinetics

The Ester Strategy

Sulbactam is a penicillanic acid sulfone. The carboxylic acid at the C3 position is ionized at physiological pH, preventing significant oral absorption. Pivoxilsulbactam masks this charge via a pivaloyloxymethyl ester linkage, significantly increasing lipophilicity and enabling passive transport via the PEPT1 transporter and simple diffusion.

Hydrolysis Pathway

Upon absorption, the prodrug encounters ubiquitous carboxylesterases. The hydrolysis is not a single step; it involves an unstable hydroxymethyl intermediate that spontaneously collapses.

Key Byproducts:

  • Pivalic Acid: A critical safety consideration. Free pivalic acid conjugates with free carnitine to form pivaloylcarnitine, which is excreted renally. Chronic administration can lead to secondary carnitine deficiency , a toxicity profile distinct from the active inhibitor itself.

  • Formaldehyde: Generated in stoichiometric amounts but rapidly metabolized to formate and CO2.

Visualization: Bioactivation Cascade

The following diagram illustrates the conversion pathway from the prodrug to the active inhibitor.

Bioactivation Prodrug Pivoxilsulbactam (Lipophilic Prodrug) Intermediate Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Hydrolysis Esterase Carboxylesterases (Intestinal/Hepatic) Esterase->Prodrug Sulbactam Sulbactam (Active Inhibitor) Intermediate->Sulbactam Spontaneous Collapse Byproducts Byproducts: 1. Pivalic Acid (Carnitine depleter) 2. Formaldehyde Intermediate->Byproducts

Figure 1: The bioactivation pathway of Pivoxilsulbactam. Note the generation of pivalic acid, which necessitates carnitine monitoring in long-term studies.

Phase II: Molecular Mechanism of Beta-Lactamase Inhibition

Sulbactam acts as a mechanism-based (suicide) inhibitor . Unlike competitive inhibitors that reversibly bind the active site, sulbactam utilizes the enzyme's own catalytic machinery to generate a reactive species that traps the enzyme.

The Acylation-Rearrangement Logic
  • Recognition (

    
    ):  The beta-lactamase recognizes the beta-lactam ring of sulbactam.
    
  • Acylation (

    
    ):  The active site Serine-70 (in Class A numbering) attacks the beta-lactam carbonyl, opening the ring.
    
  • Branch Point (

    
     vs 
    
    
    
    ):
    • Path A (Hydrolysis/Turnover): Water attacks the acyl-enzyme bond, releasing hydrolyzed sulbactam and regenerating active enzyme. For sulbactam, this is slow compared to substrates like penicillin.

    • Path B (Inactivation): The acyl-enzyme intermediate undergoes a tautomeric rearrangement (often involving the sulfone group), forming a stable trans-enamine or cross-linking to other residues (e.g., Ser-130). This species cannot be hydrolyzed.

Visualization: Suicide Inhibition Kinetics

InhibitionMechanism Enzyme Free Beta-Lactamase (Active) Complex Michaelis Complex (E·I) Enzyme->Complex + Sulbactam (k1) Complex->Enzyme (k-1) AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (k2) Inactivated Irreversibly Inactivated Enzyme (Covalent Adduct) AcylEnzyme->Inactivated Rearrangement (kinact) (Suicide Step) Product Hydrolyzed Product (Inactive Drug, Active Enzyme) AcylEnzyme->Product Hydrolysis (k3) (Turnover) Product->Enzyme Regeneration

Figure 2: Kinetic pathway of suicide inhibition. Efficacy depends on the partition ratio: the number of turnover events (


) before inactivation (

) occurs.

Experimental Protocols for Characterization

To validate the mechanism in a drug development context, two assays are critical: one for the prodrug stability and one for the inhibitor potency.

Protocol A: In Vitro Bioactivation (Esterase Hydrolysis)

Purpose: To confirm the prodrug is rapidly converted to the active moiety in plasma/intestinal fluid.

  • Reagents: Pooled human liver microsomes (HLM) or Intestinal S9 fraction; PBS (pH 7.4); Acetonitrile (quenching agent).

  • Preparation: Prepare a 10 mM stock of Pivoxilsulbactam in DMSO.

  • Incubation:

    • Dilute prodrug to 10 µM in PBS containing 0.5 mg/mL protein (microsomes/S9).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: At t = 0, 5, 10, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Pivoxilsulbactam (Parent) and appearance of Sulbactam (Metabolite).

    • Success Metric:

      
       minutes indicates rapid bioactivation potential.
      
Protocol B: Determination of via Nitrocefin Competition

Purpose: To quantify the affinity of the active sulbactam moiety for a specific beta-lactamase (e.g., TEM-1).

Principle: Nitrocefin is a chromogenic cephalosporin that turns from yellow (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 390 nm) to red (

486 nm) upon hydrolysis. Sulbactam competes for the active site, reducing the rate of color change.

Workflow:

  • Enzyme Prep: Dilute purified TEM-1 beta-lactamase in Assay Buffer (50 mM Phosphate, pH 7.0) to a concentration yielding a linear rate of nitrocefin hydrolysis over 5 minutes.

  • Inhibitor Series: Prepare serial dilutions of Sulbactam (Active moiety, not Pivoxil) ranging from 0.1 µM to 100 µM.

  • Pre-Incubation (Critical Step):

    • Mix Enzyme + Sulbactam.

    • Incubate for 5 minutes at 30°C. Note: Because sulbactam is a time-dependent inhibitor, pre-incubation allows the acyl-enzyme complex to form.

  • Substrate Addition: Add Nitrocefin (final conc. 100 µM) to initiate the reporter reaction.

  • Measurement: Monitor Absorbance at 486 nm kinetically for 5 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
    • Advanced: Vary pre-incubation times to calculate

      
       and 
      
      
      
      separately.

Quantitative Data Summary

The following table summarizes the inhibitory spectrum of Sulbactam (the active payload) against major Ambler classes. Note the lack of activity against Class B (Metallo-beta-lactamases), which lack the active site serine required for the suicide mechanism.

Target Enzyme ClassRepresentative EnzymeInhibition EfficacyMechanism Note
Class A TEM-1, SHV-1, CTX-MHigh Stable acyl-enzyme formation; primary target.
Class B NDM-1, VIMNone Zinc-dependent; no serine for acylation.
Class C AmpC (P. aeruginosa)Moderate/Low High turnover rate; sulbactam is often hydrolyzed before inactivation occurs.
Class D OXA-23, OXA-48Variable Effective against some Acinetobacter OXAs; weak against others.[1][2][3]

References

  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Source: American Society for Microbiology (Antimicrobial Agents and Chemotherapy) [Link][1][2][3]

  • Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany. (Details pivalic acid/carnitine interaction from pivoxil prodrugs) Source: Wiley Online Library (JIMD Reports) [Link]

  • Suicide inhibition: Mechanism and Examples. Source: Wikipedia (General Reference for Definition) [Link]

Sources

The Pivotal Role of Pivaloyloxymethyl Ester in Optimizing Pivoxilsulbactam Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of orally bioavailable β-lactamase inhibitors is a critical strategy in combating antimicrobial resistance. Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral absorption, limiting its clinical utility to parenteral formulations. The strategic derivatization of sulbactam to its pivaloyloxymethyl (POM) ester, pivoxilsulbactam, represents a successful application of prodrug technology to overcome this pharmacokinetic hurdle. This in-depth technical guide elucidates the multifaceted role of the pivaloyloxymethyl ester moiety in the pharmacokinetics of pivoxilsulbactam. We will explore the mechanistic basis for enhanced absorption, the enzymatic bioactivation, and the metabolic fate of the promoiety, providing a comprehensive understanding for researchers and drug development professionals in the field of anti-infective therapeutics.

Introduction: The Challenge of Oral Bioavailability for β-Lactamase Inhibitors

β-lactam antibiotics, in combination with β-lactamase inhibitors, form the cornerstone of antibacterial therapy. Sulbactam is an irreversible inhibitor of many plasmid-mediated and chromosomally-mediated bacterial β-lactamases.[1][2] However, its inherent polarity, a characteristic of many β-lactam compounds, results in poor absorption from the gastrointestinal tract, necessitating intravenous administration.[3] This limitation restricts its use in outpatient settings and for transitioning patients from intravenous to oral therapy.

To address this challenge, a prodrug strategy was employed, leading to the development of pivoxilsulbactam. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active pharmacological agent.[4] In the case of pivoxilsulbactam, the attachment of a pivaloyloxymethyl ester to the carboxyl group of sulbactam transiently masks its polarity, significantly enhancing its oral bioavailability.

The Pivaloyloxymethyl Ester Moiety: A Key to Unlocking Oral Absorption

The primary function of the pivaloyloxymethyl ester in pivoxilsulbactam is to increase its lipophilicity. This increased lipid solubility facilitates the passive diffusion of the prodrug across the lipid-rich membranes of the intestinal epithelium, a critical step for oral drug absorption.

  • Mechanism of Enhanced Absorption: The bulky and non-polar pivaloyloxymethyl group effectively shields the negatively charged carboxylate of sulbactam, which would otherwise hinder its passage through the intestinal wall. This temporary esterification allows the molecule to readily partition into the lipid bilayer of enterocytes.

Metabolic Activation: The Role of Human Carboxylesterases

Once absorbed, pivoxilsulbactam must be efficiently converted to the active sulbactam. This bioactivation is primarily mediated by a class of enzymes known as carboxylesterases (CES).[8][9] These enzymes are abundant in various tissues, including the intestine and liver, and are responsible for the hydrolysis of a wide range of ester-containing xenobiotics.[10]

Human carboxylesterases are broadly classified into two major forms, CES1 and CES2, which exhibit different substrate specificities.[11]

  • CES1: Predominantly found in the liver, CES1 generally prefers substrates with a small alcohol group and a large acyl group.[11]

  • CES2: Primarily located in the small intestine, CES2 typically hydrolyzes substrates with a large alcohol group and a small acyl group.[12]

Given that pivoxilsulbactam possesses a relatively small acyl group (pivaloyl) and a larger alcohol component (the hydroxymethyl-sulbactam intermediate), it is plausible that CES2 in the intestine plays a significant role in its initial hydrolysis, followed by further metabolism by CES1 in the liver. The hydrolysis occurs in a two-step process, first yielding an unstable hydroxymethyl intermediate which then spontaneously decomposes to release sulbactam and formaldehyde. The pivalic acid is released in the initial hydrolysis step.

Fig. 1: Metabolic activation of pivoxilsulbactam.

Pharmacokinetic Profile and Data Summary

The pharmacokinetic profile of sulbactam delivered via pivoxilsulbactam is characterized by rapid absorption and conversion to the active moiety. The resulting systemic exposure to sulbactam is sufficient to exert its β-lactamase inhibitory effect in synergy with a co-administered β-lactam antibiotic.

ParameterSulbactam (Intravenous)Sulbactam (from oral Pivoxilsulbactam)Reference
Route IntravenousOral
Bioavailability (F) 100%Significantly enhanced (data for analogous pivoxil prodrugs suggest >50%)[6][7]
Half-life (t½) ~1 hour~1 hour (for released sulbactam)[13]
Volume of Distribution (Vd) ~12 Liters~12 Liters (for released sulbactam)[13]
Elimination Primarily renal excretion (unchanged)Primarily renal excretion (unchanged sulbactam)[13]

Note: Specific pharmacokinetic parameters for pivoxilsulbactam are not widely published. The data for oral administration is inferred from the known behavior of other pivoxil prodrugs and the established pharmacokinetics of sulbactam.

The Metabolic Fate of Pivalic Acid and its Clinical Implications

The hydrolysis of pivoxilsulbactam releases pivalic acid as a byproduct. While generally considered to have low toxicity, the metabolic clearance of pivalic acid has important clinical implications, primarily related to its interaction with carnitine.[14][15]

Pivalic acid is poorly metabolized and is primarily eliminated in the urine after conjugation with carnitine to form pivaloylcarnitine.[16] This process can lead to a depletion of the body's carnitine stores, particularly with prolonged or high-dose therapy.[17] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.

Clinical Considerations:

  • Carnitine Depletion: Patients on long-term treatment with pivalic acid-releasing prodrugs may be at risk of developing secondary carnitine deficiency.[14]

  • Monitoring: In patients undergoing extended therapy, particularly those with pre-existing risk factors for carnitine deficiency (e.g., renal disease, malnutrition), monitoring of serum carnitine levels may be warranted.

  • Supplementation: In cases of significant carnitine depletion, supplementation may be necessary.[6]

Pivalic_Acid_Metabolism Pivalic_Acid Pivalic Acid (from Pivoxilsulbactam hydrolysis) Conjugation Conjugation Pivalic_Acid->Conjugation Carnitine Carnitine Carnitine->Conjugation Pivaloylcarnitine Pivaloylcarnitine Conjugation->Pivaloylcarnitine Carnitine_Depletion Potential Carnitine Depletion Conjugation->Carnitine_Depletion Urinary_Excretion Urinary Excretion Pivaloylcarnitine->Urinary_Excretion

Fig. 2: Metabolic fate of pivalic acid and its impact on carnitine homeostasis.

Experimental Protocols for Pharmacokinetic Analysis

The evaluation of pivoxilsulbactam pharmacokinetics requires robust bioanalytical methods to quantify both the prodrug and the active sulbactam in biological matrices, typically plasma.

Sample Preparation and Extraction
  • Objective: To isolate pivoxilsulbactam and sulbactam from plasma proteins.

  • Method: Protein precipitation is a common and effective method.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., tazobactam for sulbactam analysis).[2]

    • Vortex for 5 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Separation and Quantification
  • Objective: To separate and quantify pivoxilsulbactam and sulbactam.

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) provides the necessary sensitivity and selectivity.[2]

  • Chromatographic Conditions (Example for Sulbactam):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2 µm particle size).[18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 30 mM potassium dihydrogen phosphate, pH 2.8) and an organic solvent (e.g., acetonitrile).[19]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Parent and daughter ion transitions for sulbactam and the internal standard are monitored.

PK_Analysis_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Pharmacokinetic Profile Data_Analysis->End

Fig. 3: Experimental workflow for the pharmacokinetic analysis of sulbactam in plasma.

Conclusion

The pivaloyloxymethyl ester of sulbactam, pivoxilsulbactam, exemplifies a highly effective prodrug strategy to overcome the poor oral bioavailability of the parent compound. By transiently increasing lipophilicity, the POM moiety facilitates gastrointestinal absorption, after which it is efficiently cleaved by carboxylesterases to release the active sulbactam. While the metabolic byproduct, pivalic acid, necessitates consideration of its potential impact on carnitine homeostasis, the overall pharmacokinetic profile of pivoxilsulbactam enables its use as an effective oral β-lactamase inhibitor. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of pivoxilsulbactam, as outlined in this guide, is essential for its rational clinical use and for the future design of novel anti-infective prodrugs.

References

  • Abrahamsson, K., Holme, E., Jodal, U., Lindstedt, S., & Nordin, I. (1995). Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age. Biochemical and Molecular Medicine, 55(1), 77–79. [Link]

  • Foulds, G., Stankewich, J. P., Marshall, D. C., O'Brien, M. M., Hayes, S. L., Weidler, D. J., & Berman, E. (1983). Pharmacokinetics of sulbactam in humans. Antimicrobial Agents and Chemotherapy, 23(5), 692–699. [Link]

  • Holme, E., Jodal, U., Linstedt, S., & Nordin, I. (1992). Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children. Scandinavian Journal of Clinical and Laboratory Investigation, 52(5), 361–372. [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598. [Link]

  • Ducharme, M. P., Edwards, D. J., McNamara, P. J., & Stoeckel, K. (1993). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 37(12), 2706–2709. [Link]

  • Melegh, B., & Kerner, J. (1991). Pivalate-generating prodrugs and carnitine homeostasis in man. Journal of Inherited Metabolic Disease, 14(3), 361–364. [Link]

  • Nageswara Rao, R., & Narsimha, R. (2009). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 989–994. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2014). Human carboxylesterases: a comprehensive review. Journal of Pharmaceutical Sciences, 103(8), 2211–2228. [Link]

  • Stoeckel, K., Kneer, J., Blouin, R. A., & McNamara, P. J. (1992). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 36(2), 400–403. [Link]

  • Reed, M. D., & Aronoff, S. C. (1990). Sulbactam-containing beta-lactamase inhibitor combinations. Pediatric Infectious Disease Journal, 9(8), 581–585. [Link]

  • Pei, Q., Yang, G. P., Li, Z. J., Peng, X. D., Fan, J. H., & Liu, Z. Q. (2011). Simultaneous analysis of amoxicillin and sulbactam in human plasma by HPLC-DAD for assessment of bioequivalence. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(21), 2000–2004. [Link]

  • Ducharme, M. P., Edwards, D. J., & McNamara, P. J. (1993). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 37(12), 2706–2709. [Link]

  • Lee, D. Y., Kim, S. H., & Lee, M. G. (2019). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 11(11), 576. [Link]

  • Karageorgopoulos, D. E., & Falagas, M. E. (2024). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Antibiotics, 13(1), 84. [Link]

  • Hellinger, W. C., & Brewer, N. S. (2022). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Hatfield, M. J., Umans, R. A., Hyatt, J. L., Edwards, C. C., Wierdl, M., Tsurkan, L., Taylor, M. R., & Potter, P. M. (2011). Carboxylesterases: General detoxifying enzymes. Chemico-Biological Interactions, 191(1-3), 138–142. [Link]

  • Mazuir, F., & Mazuir, E. (2023). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 24(13), 10577. [Link]

  • Imai, T. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 2(3), 357–369. [Link]

  • Cui, H., Zhang, Y., Wang, T., Zhang, J., & Zhang, L. (2023). An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance. Frontiers in Pharmacology, 14, 1144883. [Link]

  • Roholt, K., Nielsen, B., & Kristensen, E. (1974). Pharmacokinetic studies with mecillinam and pivmecillinam. Chemotherapy, 20(3), 146–166. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–589. [Link]

  • Benet, L. Z. (1989). The absolute oral bioavailability of selected drugs. Pharmaceutical Research, 6(8), 647–651. [Link]

  • Tamilselvi, N., Sinha, H., Visakh, D., & Vanathi, P. (2016). Bio-analytical method development and validation for the estimation of Clotrimazole in human plasma by RP-HPLC method. Research Journal of Pharmacy and Technology, 9(6), 671-676. [Link]

  • Thomsen, R., Rasmussen, H. B., Linnet, K., & Støvring, H. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug Metabolism and Disposition, 42(1), 126–133. [Link]

  • Hosokawa, M. (2001). Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver. Drug Metabolism and Pharmacokinetics, 16(4), 265–271. [Link]

Sources

Pivsulbactam (Sulbactam Pivoxil): Prodrug Mechanics and PBP Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pivsulbactam Binding Affinity to Penicillin-Binding Proteins (PBPs) Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Pivsulbactam (sulbactam pivoxil) represents a critical diverse strategy in β-lactam therapeutics, functioning as an orally bioavailable double-ester prodrug of the β-lactamase inhibitor sulbactam . While historically categorized primarily as a Class A β-lactamase inhibitor (BLI), sulbactam possesses a unique, intrinsic bactericidal profile against Acinetobacter baumannii and select Enterobacterales mediated by direct saturation of essential Penicillin-Binding Proteins (PBPs).

This guide delineates the pharmacochemical conversion of pivsulbactam to its active moiety and provides a rigorous analysis of the binding kinetics (IC₅₀/K_i) of sulbactam against high-molecular-weight PBPs. It corrects a common misconception in formulation science: Pivsulbactam itself exhibits negligible PBP affinity. Its efficacy is entirely dependent on in vivo hydrolysis to sulbactam, which then acts as the irreversible inhibitor of bacterial cell wall synthesis.

The Prodrug System: Activation Pathway

Pivsulbactam is designed to overcome the poor oral absorption of the parent carboxylate, sulbactam. The pivaloyloxymethyl ester modification increases lipophilicity, facilitating passive transport across the intestinal epithelium. Once absorbed, it undergoes rapid first-pass metabolism.

Hydrolysis Mechanism

The activation is mediated by non-specific cytosolic esterases. The cleavage yields the active sulbactam, along with pivalic acid and formaldehyde (often sequestered via folate pathways).

ProdrugActivation Piv Pivsulbactam (Lipophilic Prodrug) Esterase Cytosolic Esterases (Hydrolysis) Piv->Esterase Intestinal Absorption Inter Unstable Hydroxymethyl Ester Esterase->Inter Cleavage Sulb Sulbactam (Active Moiety) Inter->Sulb Spontaneous Decomposition Byprod Byproducts: Pivalic Acid + Formaldehyde Inter->Byprod

Figure 1: Pharmacochemical activation pathway of Pivsulbactam. The ester prodrug must be hydrolyzed to release the PBP-binding active moiety.

Mechanism of Action: The Dual Profile

Sulbactam operates via two distinct mechanisms depending on the pathogen.

As a β-Lactamase Inhibitor (BLI)

In Enterobacterales (e.g., E. coli), sulbactam acts as a "suicide substrate," forming an irreversible acyl-enzyme complex with Serine-48 (or homologous active site serines) of Class A β-lactamases (e.g., TEM-1).

As a PBP-Targeting Antibiotic (Intrinsic Activity)

In Acinetobacter baumannii, sulbactam functions as a primary antibiotic. Unlike other BLIs (e.g., clavulanate, tazobactam) which lack significant intrinsic activity, sulbactam binds with high affinity to PBP1 and PBP3 .

  • PBP1a/1b Inhibition: Blocks transglycosylation/transpeptidation (elongation).

  • PBP3 Inhibition: Blocks septation, leading to filamentation and eventual cell lysis.

PBP Binding Affinity Profile

The following data synthesizes competitive binding assays (Bocillin FL) determining the concentration of sulbactam required to inhibit 50% of reporter binding (IC₅₀).

Acinetobacter baumannii (Primary Target)

Sulbactam shows preferential affinity for PBP1 and PBP3, sparing PBP2. This explains the morphological response (filamentation) seen in treated cultures.

Target ProteinFunctionIC₅₀ (Sulbactam)Binding Classification
PBP3 (DacB)Septation (Cell Division)0.6 – 4.0 µM High Affinity (Primary Target)
PBP1b (MrcB)Elongation (Peptidoglycan Synthesis)~3.8 µM High Affinity
PBP1a (MrcA)Elongation~55 µMModerate/Low Affinity
PBP2 (PbpA)Shape Maintenance>100 µMNegligible Binding
Escherichia coli (Secondary Target)

While primarily a BLI in E. coli, sulbactam exhibits PBP binding that contributes to synergy when combined with other β-lactams (e.g., ampicillin).

Target ProteinFunctionAffinity ProfileMechanism of Synergy
PBP1a ElongationHigh Complements Ampicillin (which binds PBP3)
PBP3 SeptationModerateAdditive effect with other PBP3 binders

Technical Note: The synergy of Ampicillin/Sulbactam is often attributed solely to β-lactamase inhibition. However, the "Target Redundancy" model suggests that simultaneous inhibition of PBP1a (by Sulbactam) and PBP3 (by Ampicillin) creates a bactericidal "double hit" on cell wall synthesis machinery.

Experimental Protocol: Bocillin FL Competition Assay

To validate the binding affinity of sulbactam (hydrolyzed from pivsulbactam) against specific PBPs, the Bocillin FL Competition Assay is the industry standard. This fluorescence polarization or gel-based assay avoids the use of radiolabels (


 or 

-penicillin).
Principle

Bocillin FL is a fluorescent penicillin V derivative that binds covalently to all active PBPs. If sulbactam binds a PBP, it blocks the active site, preventing Bocillin FL labeling. Reduced fluorescence on SDS-PAGE bands correlates with high binding affinity.

Step-by-Step Methodology

Reagents:

  • Membrane Preparation: Isolated from A. baumannii ATCC 17978 (or target strain).[1]

  • Bocillin FL: 100 µM stock in DMSO.

  • Test Compound: Sulbactam (Sodium salt), serial dilutions (0.1 µM – 1000 µM).

  • Control: Ampicillin (known PBP binder).[2]

Workflow:

  • Membrane Isolation:

    • Harvest mid-log phase bacteria (

      
      ).
      
    • Lyse via French press or sonication.

    • Ultracentrifuge (100,000

      
      , 60 min, 4°C) to pellet membrane fraction.
      
    • Resuspend in Phosphate Buffered Saline (PBS, pH 7.4).

  • Competition Reaction:

    • Aliquot 50 µg of membrane protein per tube.

    • Add Sulbactam at varying concentrations (e.g., 0, 1, 10, 50, 100, 500 µM).

    • Incubate: 30 minutes at 37°C. (Allows Sulbactam to saturate sites).

  • Labeling:

    • Add Bocillin FL (Final concentration: 10 µM).

    • Incubate: 30 minutes at 37°C. (Labels remaining open sites).

  • Denaturation & Separation:

    • Add 5X SDS-PAGE loading buffer; boil for 3 minutes.

    • Load samples onto 10% SDS-PAGE gel.[3]

  • Visualization & Quantification:

    • Image gel using a fluorescence scanner (Excitation: 488 nm / Emission: 520 nm).

    • Quantify band intensity (densitometry).

    • Calculation: Plot % Inhibition vs. Log[Sulbactam]. Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

AssayWorkflow Step1 Membrane Isolation (Ultracentrifugation) Step2 Incubation with Sulbactam (Variable Conc.) Step1->Step2 Pre-saturation Step3 Labeling with Bocillin FL (Fluorescent Penicillin) Step2->Step3 Competition Step4 SDS-PAGE Electrophoresis Step3->Step4 Separation Step5 Fluorescence Imaging & IC50 Calculation Step4->Step5 Data Output

Figure 2: Workflow for the Bocillin FL Competitive Binding Assay.

Clinical Implications & Resistance

The PBP binding profile of sulbactam has direct clinical consequences, particularly for the development of Sulbactam-Durlobactam (SUL-DUR) .

  • Intrinsic Efficacy: The low IC₅₀ for PBP3 in A. baumannii validates the use of high-dose sulbactam regimens for Carbapenem-Resistant Acinetobacter (CRAB).

  • Resistance Mechanisms: Resistance to sulbactam in Acinetobacter is rarely due to PBP mutations alone. It is primarily driven by the acquisition of β-lactamases (e.g., OXA-23) that hydrolyze sulbactam before it can bind PBP3.

  • Combination Rationale: Durlobactam protects sulbactam from hydrolysis by OXA enzymes, allowing sulbactam to reach its PBP1/3 targets effectively.

References

  • Penwell, W. F., et al. (2015). "Molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

  • Papp-Wallace, K. M., et al. (2012). "Reclaiming the Efficacy of Sulbactam against Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2."[2] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link[2]

  • McLeod, S. M., et al. (2018). "Characterization of the PBP Binding and β-Lactamase Inhibition Profiles of the Boronate-Based Inhibitor Vaborbactam." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

  • Shapiro, A. B. (2017). "Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam."[8] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

Sources

History and development of Pivoxilsulbactam as a beta-lactamase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Sulbactam Pivoxil (INN: Pivsulbactam), focusing on its development as a prodrug strategy to overcome the bioavailability limitations of the parent beta-lactamase inhibitor.

Executive Summary

Sulbactam Pivoxil (also known as Pivsulbactam or CP-47,904) represents a critical evolution in the delivery of beta-lactamase inhibitors (BLIs).[1] While the parent compound, sulbactam , acts as a potent irreversible inhibitor of Class A beta-lactamases, its poor oral bioavailability (<20%) historically limited its use to parenteral formulations (e.g., Unasyn® IV).

The development of the pivaloyloxymethyl (pivoxil) ester prodrug addressed this limitation by increasing lipophilicity, thereby facilitating intestinal absorption. Once absorbed, the ester is hydrolyzed to release active sulbactam. This guide analyzes the chemical rationale, synthesis, metabolic risks (specifically carnitine depletion), and the distinction between Sulbactam Pivoxil as a standalone prodrug versus the mutual prodrug Sultamicillin .

Chemical Rationale and Prodrug Design

The primary challenge in oral beta-lactam therapy is the polarity of the carboxylate group at the C-3 position of the penam nucleus, which hinders passive diffusion across the lipophilic enterocyte membrane.

The Pivoxil Strategy

The "pivoxil" moiety (pivaloyloxymethyl) is a double-ester promoiety.[1][2][3][4] It masks the carboxylic acid, rendering the molecule lipophilic.

  • Structure: The pivalic acid group is linked via a methylene bridge to the drug's carboxylate.

  • Mechanism: Upon absorption, ubiquitous non-specific esterases in the intestinal wall and blood rapidly hydrolyze the ester bonds.

  • Release: This cascade releases three components:

    • Active Sulbactam (Therapeutic agent)[1]

    • Formaldehyde (Rapidly metabolized)[1]

    • Pivalic Acid (The metabolic liability—see Section 5)[1]

Distinction from Sultamicillin

It is critical for researchers to distinguish between Sulbactam Pivoxil and Sultamicillin .[1]

  • Sulbactam Pivoxil: A prodrug of only sulbactam.[1] It allows for flexible dosing ratios when co-administered with other oral beta-lactams (e.g., Amoxicillin).[1]

  • Sultamicillin: A mutual prodrug where ampicillin and sulbactam are chemically linked via a methylene group.[1][4] This forces a fixed 1:1 molar ratio.[1]

FeatureSulbactam PivoxilSultamicillin
Chemical Nature Single Ester ProdrugMutual Prodrug (Dimer)
Active Payload SulbactamAmpicillin + Sulbactam
Stoichiometry Flexible (depends on formulation)Fixed 1:1
Primary Utility API for combination formulationsStandalone oral antibiotic

Chemical Synthesis

The industrial synthesis of Sulbactam Pivoxil generally proceeds via the esterification of sulbactam salts. A robust protocol involves phase-transfer catalysis to maximize yield and minimize beta-lactam ring degradation.[1]

Synthesis Protocol (Standardized)

Reagents: Sulbactam Sodium, Chloromethyl Pivalate, Tetrabutylammonium Bromide (TBAB - Catalyst), Sodium Iodide (Promoter), DMSO (Solvent).[1]

  • Activation: Dissolve Sulbactam Sodium (1.0 eq) in DMSO at room temperature.

  • Catalysis: Add TBAB (0.05 eq) and Sodium Iodide (0.1 eq). The iodide facilitates the Finkelstein reaction in situ, converting the chloromethyl pivalate to the more reactive iodomethyl species.

  • Alkylation: Add Chloromethyl Pivalate (1.2 eq) dropwise to control exotherm.

  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor via HPLC for disappearance of starting material.[1]

  • Quench & Isolation: Pour reaction mixture into ice-water. The lipophilic product precipitates as a white solid.[1]

  • Purification: Filter and wash with water. Recrystallize from Isopropanol/Water to remove trace pivalic acid and unreacted reagents.[1]

Synthesis Pathway Diagram[1]

Synthesis Substrate Sulbactam Sodium (Polar) Product Sulbactam Pivoxil (Lipophilic Prodrug) Substrate->Product Nucleophilic Substitution Reagent Chloromethyl Pivalate (Lipophilic) Intermediate Iodomethyl Pivalate (In-situ Active Species) Reagent->Intermediate NaI / DMSO (Finkelstein) Intermediate->Product Alkylation

Caption: Phase-transfer catalyzed synthesis of Sulbactam Pivoxil via in-situ iodide exchange.[1]

Mechanism of Action

Once hydrolyzed, the released sulbactam functions as a "suicide substrate" for beta-lactamase enzymes.[1]

  • Recognition: The beta-lactamase enzyme recognizes sulbactam as a substrate (analogous to penicillin).[1]

  • Acylation: The enzyme's active site serine attacks the beta-lactam ring of sulbactam, opening the ring and forming an acyl-enzyme complex.[1]

  • Rearrangement: Unlike normal substrates, the sulbactam-enzyme complex undergoes a rearrangement (often involving the sulfone group) to form a stable, inactive species.[1]

  • Irreversible Inhibition: The enzyme is permanently disabled and cannot hydrolyze the co-administered antibiotic (e.g., ampicillin or amoxicillin).[1]

Safety Profile: The Pivalic Acid/Carnitine Interaction

The defining safety concern for all pivoxil-containing prodrugs (including Cefcapene pivoxil, Cefditoren pivoxil, and Sulbactam Pivoxil) is Secondary Carnitine Deficiency . This is a critical consideration for pediatric formulations or long-term therapy.

Mechanism of Depletion

The hydrolysis of the pivoxil group releases pivalic acid (trimethylacetic acid). Pivalic acid is not metabolized via standard beta-oxidation due to its quaternary carbon.[1] Instead, it is cleared via conjugation with L-carnitine .[1]

  • Activation: Pivalic acid enters the mitochondria and is converted to Pivaloyl-CoA .[1]

  • Conjugation: Carnitine N-acyltransferase transfers the pivaloyl group to carnitine, forming Pivaloylcarnitine .[1]

  • Excretion: Pivaloylcarnitine is efficiently excreted in the urine.[1][5]

  • Result: This process strips the body of free carnitine, potentially leading to hypocarnitinemia.[6][7] Clinical manifestations can include hypoglycemia, muscle weakness, and in severe cases, encephalopathy.

Metabolic Pathway Diagram[1]

CarnitineDepletion Prodrug Sulbactam Pivoxil (Oral Intake) Hydrolysis Hydrolysis (Intestinal/Plasma Esterases) Prodrug->Hydrolysis Active Sulbactam (Therapeutic) Hydrolysis->Active Pivalic Pivalic Acid (Byproduct) Hydrolysis->Pivalic PivCoA Pivaloyl-CoA Pivalic->PivCoA Acyl-CoA Synthetase (+ATP, +CoA) PivCarn Pivaloylcarnitine (Conjugate) PivCoA->PivCarn Carnitine N-acyltransferase (+Carnitine) Carnitine Free L-Carnitine (Endogenous Pool) Carnitine->PivCarn Depletion Urine Urinary Excretion (Loss of Carnitine) PivCarn->Urine

Caption: Pathway of pivalic acid-induced secondary carnitine deficiency following prodrug hydrolysis.[1]

Clinical Application and Pharmacokinetics

Sulbactam Pivoxil is rarely used as a monotherapy because sulbactam has weak intrinsic antibacterial activity (except against Acinetobacter spp.).[1] It is designed for co-administration.[1]

Pharmacokinetic Comparison
ParameterSulbactam (IV)Sulbactam Pivoxil (Oral)
Bioavailability 100%~80-85% (as Sulbactam)
Tmax Immediate1.0 - 1.5 hours
Half-life ~1 hour~1 hour
Excretion Renal (unchanged)Renal (as Sulbactam)
Therapeutic Positioning[1]
  • Target Pathogens: Beta-lactamase producing S. aureus, H. influenzae, E. coli, and Klebsiella spp.[1]

  • Combination Logic: Used to restore the activity of ampicillin or amoxicillin.

  • Regulatory Note: While Sultamicillin is the dominant commercial form in Japan (Unasyn Oral) and other markets, Sulbactam Pivoxil remains a vital API for custom formulations and is investigated for combinations where the pharmacokinetics of the partner drug (e.g., Cephalosporins) might require a different ratio than the 1:1 found in Sultamicillin.

References

  • Pfizer Inc. (2008).[1] Unasyn (Ampicillin/Sulbactam) Prescribing Information. Link

  • English, A. R., et al. (1990).[1] "Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam."[1][8] Journal of Medicinal Chemistry, 33(1), 344-347.[1] Link

  • Holme, E., et al. (1989).[1] "Carnitine deficiency induced by pivampicillin and pivmecillinam therapy."[1][6] The Lancet, 334(8661), 469-473.[1] Link

  • Brass, E. P. (2002).[1] "Pivalate-generating prodrugs and carnitine homeostasis in man."[1][5] Pharmacological Reviews, 54(4), 589-598.[1] Link

  • Ferreira, F., et al. (2021).[1][9] "Sulbactam pivoxil powder attributes and compatibility study with excipients." Brazilian Journal of Pharmaceutical Sciences. Link

  • Totsuka, K., et al. (1998).[1] "Clinical pharmacology and efficacy of sulbactam/ampicillin." Japanese Journal of Antibiotics. Link

Sources

Methodological & Application

HPLC Method Development for Pivoxilsulbactam Detection in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pivoxilsulbactam (Sulbactam pivoxil) is an ester prodrug of the beta-lactamase inhibitor Sulbactam, designed to improve oral bioavailability.[1][2] Upon absorption, it is rapidly hydrolyzed by non-specific plasma esterases into the active Sulbactam. This rapid conversion poses a significant bioanalytical challenge: ex vivo hydrolysis .[2]

Standard plasma collection protocols (EDTA/Heparin) are insufficient for Pivoxilsulbactam analysis because the prodrug will degrade into Sulbactam within minutes of blood draw, leading to gross underestimation of the prodrug and overestimation of the metabolite.

This Application Note details a stabilized HPLC-UV protocol specifically engineered to arrest esterase activity immediately upon sampling. It integrates chemical inhibition (Sodium Fluoride) with pH modulation (Acidification) to ensure the integrity of Pivoxilsulbactam for accurate pharmacokinetic profiling.[2]

Experimental Workflow Logic

The following diagram illustrates the critical "Chain of Custody" for the molecule, emphasizing the stabilization steps required to prevent prodrug hydrolysis.

G Sample Patient Blood Sample Stabilization Step 1: Immediate Stabilization (NaF Tube + Ice Bath) Sample->Stabilization < 30 seconds Centrifuge Centrifugation (4°C, 2000 x g, 10 min) Stabilization->Centrifuge < 30 mins Acidification Step 2: Plasma Acidification (Add Citrate Buffer pH 4.0) Centrifuge->Acidification Immediate Extraction Step 3: Protein Precipitation (Acetonitrile 1:3 v/v) Acidification->Extraction Denatures Esterases HPLC HPLC Analysis (C18, pH 3.0, UV 220nm) Extraction->HPLC Supernatant Injection Data Quantification (Pivoxilsulbactam) HPLC->Data

Caption: Critical Stabilization Workflow for Pivoxilsulbactam. Immediate esterase inhibition and pH control are mandatory to prevent hydrolysis.

Materials & Instrumentation

Chemicals & Reagents[2][3][4]
  • Analyte: Pivoxilsulbactam Reference Standard (Purity > 98%).[2]

  • Internal Standard (IS): Cefadroxil or Penicillin V (structurally similar beta-lactams).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[2]

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Sodium Citrate.[2]
  • Stabilizers: Sodium Fluoride (NaF) blood collection tubes, Citrate Buffer (1M, pH 4.0).[2]

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, Autosampler).

  • Detector: PDA/UV Detector capable of monitoring 210–230 nm.[2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus).[2]

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[2]

Detailed Protocol

Phase 1: Sample Collection & Stabilization (The Critical Path)

Scientific Rationale: Plasma esterases (carboxylesterases, butyrylcholinesterase) are highly active at physiological pH (7.[2]4) and temperature (37°C).[2][3][4][5] To measure the prodrug, we must inhibit these enzymes immediately.

  • Collection: Draw blood directly into Sodium Fluoride (NaF)/Potassium Oxalate tubes.[2]

    • Why: Fluoride is a potent general esterase inhibitor.[2] Standard EDTA is not sufficient.[2]

  • Temperature Control: Immediately invert the tube gently 5 times and place it in an ice-water bath (4°C) .

    • Why: Low temperature slows enzyme kinetics significantly (Arrhenius equation).[2]

  • Separation: Centrifuge at 2000 x g for 10 minutes at 4°C .

  • Acidification: Transfer the plasma supernatant to a cryovial containing 1M Citrate Buffer (pH 4.0) at a ratio of 10 µL buffer per 100 µL plasma.

    • Why: Most plasma esterases are inactive at pH < 4.[2]5. This provides a secondary "chemical lock" on the prodrug stability.[2]

Phase 2: Sample Preparation (Protein Precipitation)[2]
  • Aliquot 200 µL of stabilized plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 600 µL of ice-cold Acetonitrile .

    • Why: Acetonitrile precipitates proteins and irreversibly denatures any remaining enzymes.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial.[2]

Phase 3: Chromatographic Conditions[2]
  • Mobile Phase A: 0.05 M

    
     buffer, adjusted to pH 3.0 with Phosphoric Acid.
    
    • Note: Low pH is essential to prevent on-column hydrolysis of the ester.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Mode: Isocratic.

    • Ratio: 60% Buffer : 40% ACN (Optimize based on column retention).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20–50 µL.[2]

  • Column Temperature: 25°C (Ambient). Do not heat the column as it promotes hydrolysis.

  • Detection: UV at 220 nm .[2]

    • Why: Pivoxilsulbactam lacks a strong chromophore.[2] The carbonyl groups absorb in the low UV range. 220 nm offers the best signal-to-noise ratio while avoiding solvent cutoff.[2]

Method Validation & Performance Criteria

System Suitability

Before analyzing samples, ensure the system meets these criteria:

  • Tailing Factor:

    
     (Beta-lactams can tail due to silanol interactions; pH 3.0 minimizes this).[2]
    
  • Resolution:

    
     between Pivoxilsulbactam and the Internal Standard.
    
  • Precision: RSD of peak area for 6 replicate injections < 2.0%.

Linearity & Sensitivity
ParameterSpecification
Linearity Range 0.5 – 50.0 µg/mL
Regression (

)
> 0.999
LLOQ ~0.5 µg/mL (Signal-to-Noise > 10)
LOD ~0.15 µg/mL (Signal-to-Noise > 3)
Stability Validation (Crucial Check)

You must validate the stability of the prodrug during the autosampler run.

  • Experiment: Prepare a QC sample. Inject it immediately (T=0) and then every hour for 12 hours while keeping the autosampler at 4°C.

  • Acceptance: The peak area should not decrease by more than 5% over the run time. If it does, reduce the run time or lower the autosampler temperature further.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pivoxilsulbactam Peak Missing Hydrolysis in sampleCheck if NaF tubes were used. Ensure plasma was acidified immediately.
Sulbactam Peak Increasing On-column hydrolysisEnsure Mobile Phase pH is 3.0. Lower column temperature to 20-25°C.
High Backpressure Protein precipitation issueEnsure centrifugation was sufficient (10k g). Filter supernatant (0.22 µm) if needed.[2]
Drifting Retention Time pH fluctuationUse fresh buffer daily.[2] Phosphate buffer capacity is good, but evaporation of ACN changes selectivity.[2]

References

  • Fung, E. N., et al. (2010).[2][6] "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC–MS/MS." Bioanalysis. Link

  • Haginaka, J., et al. (1987).[2] "Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability." Antimicrobial Agents and Chemotherapy.[2][5][7] Link

  • PubChem. (2025).[2] "Sulbactam Pivoxil Compound Summary." National Library of Medicine.[2] Link[2]

  • Miao, X., et al. (2014).[2] "Simultaneous determination of amoxicillin and sulbactam in human plasma by HPLC-DAD." Journal of Chromatographic Science. (Methodology adapted for beta-lactam stability).[2] Link[2]

  • Shah, V. P., et al. (2000).[2] "Bioanalytical Method Validation - A Revisit with a Decade of Progress." Pharmaceutical Research. (Guidance on stability testing for labile compounds). Link

Sources

Dosage Regimen Design for Pivoxilsulbactam in Murine Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Pivoxilsulbactam (also known as sulbactam pivoxil) is the pivaloyloxymethyl ester prodrug of sulbactam , a


-lactamase inhibitor with intrinsic activity against Acinetobacter baumannii. While intravenous sulbactam is a standard of care for MDR Acinetobacter (CRAB) infections, its oral bioavailability is negligible. Pivoxilsulbactam improves oral absorption by increasing lipophilicity, after which it is hydrolyzed by non-specific esterases in the intestinal wall and blood to release active sulbactam.

The Translational Challenge (The "Esterase Cliff"): Designing murine dosage regimens for ester-prodrugs like Pivoxilsulbactam presents a unique physiological barrier. Rodents possess significantly higher plasma carboxylesterase activity compared to humans. This leads to rapid systemic hydrolysis in mice, often resulting in a shorter half-life (


) and lower 

of the prodrug, but potentially higher immediate exposure to the active moiety compared to humans.

Core Objective: This guide details the protocol for establishing a predictive murine infection model, specifically addressing the stabilization of plasma samples and the calculation of Human Equivalent Dose (HED) based on the pharmacodynamic (PD) driver: %fT > MIC (Time free drug concentration exceeds Minimum Inhibitory Concentration).

Visualizing the Translational Gap

The following diagram illustrates the hydrolysis pathway and the critical difference between Murine and Human processing, which dictates the dosage design.

G cluster_0 Oral Administration cluster_1 Absorption & Metabolism cluster_2 Systemic Circulation Prodrug Pivoxilsulbactam (Prodrug) Gut Intestinal Lumen/Wall Prodrug->Gut Dissolution Portal Portal Vein Gut->Portal Absorption Active Sulbactam (Active Moiety) Gut->Active Hydrolysis (Fast) Liver Liver (First Pass) Portal->Liver Plasma Plasma Compartment Liver->Plasma Plasma->Active Murine Esterases (Very Rapid Hydrolysis) Plasma->Active Human Esterases (Slow/Moderate Hydrolysis) Target Site\n(PBP1/PBP3 Binding) Target Site (PBP1/PBP3 Binding) Active->Target Site\n(PBP1/PBP3 Binding) Distribution

Figure 1: The "Esterase Cliff" in Prodrug Metabolism. Red arrows indicate the accelerated hydrolysis in mice, necessitating specific sampling protocols.

Phase I: Pharmacokinetic Bridging & Bioavailability

Before efficacy testing, you must characterize the conversion rate of Pivoxilsulbactam to Sulbactam in your specific mouse strain (typically CD-1 or BALB/c).

Protocol A: Single-Dose PK with Ex-Vivo Stabilization

Objective: Determine


, 

, and Bioavailability (

) of the active moiety (Sulbactam).

Materials:

  • Animals: Female CD-1 mice (20-25g), n=3 per timepoint.

  • Compound: Pivoxilsulbactam (Oral suspension in 0.5% Methylcellulose).

  • Stabilizer (CRITICAL): 1M Dichlorvos or Sodium Fluoride (NaF) solution.

  • Control: IV Sulbactam (to calculate

    
    ).
    

Workflow:

  • Dosing:

    • Group A (PO): Administer Pivoxilsulbactam at 10, 30, and 100 mg/kg via oral gavage.

    • Group B (IV): Administer Sulbactam at 10 mg/kg via tail vein.

  • Sampling:

    • Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8 hours post-dose.

    • Stabilization Step: Immediately upon blood collection (retro-orbital or cardiac puncture), transfer blood into pre-chilled tubes containing NaF (final conc. 5-10 mg/mL) or Dichlorvos .

    • Reasoning: Without immediate inhibition, murine plasma esterases will continue to convert residual prodrug to active drug in the tube, artificially inflating the measured active concentration.

  • Bioanalysis:

    • Centrifuge at 4°C, 3000g for 10 min.

    • Analyze plasma for Sulbactam (Active) via LC-MS/MS.

  • Calculation:

    • Calculate Absolute Bioavailability (

      
      ):
      
      
      
      

Phase II: Pharmacodynamic Efficacy (Infection Models)

Sulbactam efficacy is time-dependent.[1][2][3][4] The driver is %fT > MIC .

  • Stasis Target: ~20-25%

    
    
    
  • 1-Log Kill: ~30-40%

    
    [5]
    
Protocol B: Neutropenic Thigh Infection Model

Objective: Establish the dose-response relationship and validate the dosage regimen against a specific MIC.

1. Neutropenia Induction:

  • Day -4: Cyclophosphamide 150 mg/kg IP.

  • Day -1: Cyclophosphamide 100 mg/kg IP.

  • Validation: Verify neutrophil counts <100 cells/mm³ on Day 0.

2. Inoculum Preparation:

  • Pathogen: A. baumannii (e.g., ATCC 17978 or clinical MDR isolate).[4]

  • Culture: Grow overnight on Trypticase Soy Agar (TSA). Resuspend in saline to OD600 ~0.3, dilute to achieve ~10⁷ CFU/mL.

  • Infection: Inject 0.1 mL of inoculum into the posterior thigh muscles (Day 0, Hour 0).

3. Dosage Regimen Design (The Fractionation Strategy): Because mice metabolize sulbactam rapidly (


 h), a human-like q12h regimen will fail. You must "fractionate" the total daily dose (TDD) to maintain %T > MIC.
GroupRegimenRationale
Vehicle 0.5% Methylcellulose PO q4hNegative Control (Growth check)
Low Dose 10 mg/kg/day (Fractionated q4h)Sub-therapeutic (check for stasis)
Mid Dose 50 mg/kg/day (Fractionated q4h)Target ~20-30%

High Dose 200 mg/kg/day (Fractionated q4h)Target >40%

(Max kill)
Infrequent 200 mg/kg/day (Fractionated q12h)Critical Control: Proves time-dependence. If q12h fails while q4h works (same TDD), efficacy is driven by Time, not AUC.

4. Execution & Harvest:

  • Start Therapy: 2 hours post-infection (allowing bacteria to enter log phase).

  • Duration: 24 hours.[1][4][6][7][8]

  • Harvest: Euthanize mice. Aseptically remove thighs, weigh, and homogenize in 5 mL PBS.

  • Plating: Serially dilute homogenates and plate on TSA. Incubate 24h at 37°C. Lower Limit of Detection (LLD) is typically ~2 log10 CFU/g.

Phase III: Data Analysis & Translation

Step 1: PK/PD Integration

Combine the PK data (Protocol A) with the efficacy data (Protocol B).

  • Calculate the Unbound Fraction (

    
    ) : For sulbactam in mouse plasma, protein binding is low (~10-20%), so 
    
    
    
    .
  • Determine %

    
     for each dosage group using the measured MIC of the specific A. baumannii strain.
    
  • Plot Log10 Change in CFU/g (y-axis) vs. %fT > MIC (x-axis).

  • Fit using a Sigmoid Emax model (Hill equation).

Step 2: Human Dose Prediction

To predict the clinical dose of Pivoxilsulbactam:

  • Identify the %

    
     required for stasis (e.g., 25%) from the mouse model.
    
  • Use Human Population PK models (Monte Carlo Simulation) to find the oral dose of Pivoxilsulbactam that achieves this target in 90% of patients (Probability of Target Attainment, PTA > 90%).

Experimental Workflow Diagram

Experiment cluster_prep Preparation (Day -4 to 0) cluster_infect Infection & Dosing (Day 0-1) cluster_analysis Analysis (Day 1) Start Start: Neutropenic Mouse Model Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Inoculum Prepare Inoculum (10^7 CFU/mL) Neutropenia->Inoculum Infect IM Injection (Thigh) or IN (Lung) Inoculum->Infect Wait 2h Growth Period Infect->Wait Dose Administer Pivoxilsulbactam (q2h or q4h Regimens) Wait->Dose Sample PK Sampling (Use Esterase Inhibitor!) Dose->Sample Harvest Harvest Tissue & Homogenize Dose->Harvest 24h Count CFU Counting Harvest->Count Model Sigmoid Emax Model (%fT > MIC vs Log Kill) Count->Model

Figure 2: Experimental workflow for determining the PD driver of Pivoxilsulbactam.

References

  • Sulbactam PK/PD Targets (Lung & Thigh)

    • Title: Pharmacokinetic/pharmacodynamic evaluation of sulbactam against Acinetobacter baumannii in in vitro and murine thigh and lung infection models.[3][4]

    • Source: International Journal of Antimicrobial Agents (via Elsevier/ScienceDirect).
    • URL:[Link]

  • Sulbactam-Durlobactam & Efficacy Drivers

    • Title: The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex.[4]

    • Source: Clinical Infectious Diseases (Oxford Academic).
    • URL:[Link]

  • Murine Model of Acinetobacter Infection

    • Title: Mouse Models of Acinetobacter baumannii Infection.[1][3][4][7][8][9][10]

    • Source: Current Protocols in Microbiology (NIH/PubMed).
    • URL:[Link][9]

  • Prodrug Hydrolysis Challenges

    • Title: Pharmacokinetics of sulbactam in humans (Compar
    • Source: Antimicrobial Agents and Chemotherapy.[1][3][11][12]

    • URL:[Link]

Sources

Evaluating the Esterase-Mediated Hydrolysis of Pivoxilsulbactam: A Guide to In-Vitro Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

Pivoxilsulbactam is a pivaloyloxymethyl ester prodrug of sulbactam, an irreversible β-lactamase inhibitor.[1][2] The ester linkage is designed to enhance oral bioavailability, a critical attribute for effective antibiotic therapy. Following absorption, the prodrug must be efficiently cleaved by endogenous esterases to release the active sulbactam moiety.[2] The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic profile and therapeutic efficacy. This document provides a detailed, field-proven protocol for evaluating the in-vitro hydrolysis rate of Pivoxilsulbactam using human liver microsomes and analysis by High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Prodrug Activation

The conversion of a prodrug to its active form is a pivotal step in its mechanism of action. For Pivoxilsulbactam, this activation is catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver, intestines, and plasma.[3][4][5] These enzymes hydrolyze the ester bond, releasing sulbactam and a pivaloyl moiety.[6][7] An optimal hydrolysis rate is essential; if the rate is too slow, therapeutic concentrations of the active drug may not be reached. Conversely, if hydrolysis is too rapid, particularly in the gastrointestinal tract, it could lead to presystemic degradation and reduced absorption.[8][9]

Therefore, quantifying the esterase hydrolysis rate is a non-negotiable step in preclinical development. It provides crucial data for predicting in-vivo pharmacokinetics, understanding potential drug-drug interactions, and assessing inter-species differences in metabolism.[3] The following protocol is designed as a self-validating system, incorporating essential controls to ensure the generation of trustworthy and reproducible data, in line with FDA guidance on in vitro metabolism studies.[10][11][12][13]

Principle of the Assay

The core of this procedure involves incubating Pivoxilsulbactam at a known concentration with a metabolically active system, typically human liver microsomes (HLM), which are rich in carboxylesterases.[4][12] The reaction is maintained at a physiological temperature (37°C) and pH (7.4). At predetermined time intervals, aliquots are removed and the enzymatic reaction is immediately quenched.

The concentration of the remaining Pivoxilsulbactam (the substrate) and the newly formed Sulbactam (the metabolite) are then quantified using a validated reverse-phase HPLC method. By plotting the disappearance of Pivoxilsulbactam over time, the reaction kinetics can be determined, yielding the hydrolysis rate constant (k) and the in-vitro half-life (t½).

sub Pivoxilsulbactam (Prodrug) enz Carboxylesterase (e.g., in Human Liver Microsomes) sub->enz met Sulbactam (Active Drug) enz->met Hydrolysis by Pivalic Acid + Formaldehyde enz->by cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis prep_stocks Prepare Stocks: - Pivoxilsulbactam (Substrate) - HLM (Enzyme) - Buffer pre_warm Pre-warm HLM and Buffer prep_stocks->pre_warm initiate Initiate Reaction: Add Pivoxilsulbactam pre_warm->initiate sample_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sample_points quench Quench Reaction in cold Acetonitrile (+ Internal Standard) sample_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge hplc Analyze Supernatant by HPLC-UV centrifuge->hplc data Quantify using Standard Curve hplc->data kinetics Calculate k and t½ data->kinetics

Sources

Troubleshooting & Optimization

Improving aqueous stability of Pivoxilsulbactam in experimental media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Aqueous Stability of Pivoxilsulbactam (Sulbactam Pivoxil) Last Updated: February 6, 2026

The Core Challenge: The "Pivoxil" Liability

Why is my compound disappearing? Pivoxilsulbactam is a prodrug designed to improve the oral bioavailability of Sulbactam. To achieve this, the polar carboxyl group of Sulbactam is esterified with a pivaloyloxymethyl (pivoxil) group.

While this modification enhances lipophilicity and membrane permeability, it introduces a significant hydrolytic liability . The pivoxil ester is chemically labile, particularly at physiological pH (7.4) and in the presence of nucleophiles. In experimental media, "disappearance" is rarely due to precipitation; it is almost always due to rapid hydrolysis into the parent drug (Sulbactam), pivalic acid, and formaldehyde.

Mechanism of Instability

Understanding the degradation pathway is the first step in stabilization. The hydrolysis is base-catalyzed and can be accelerated by specific buffer species.

PivoxilHydrolysis Prodrug Pivoxilsulbactam (Prodrug) Inter Hydroxymethyl Intermediate (Highly Unstable) Prodrug->Inter Hydrolysis (Rate Limiting) pH > 7.0, Esterases Parent Sulbactam (Parent Drug) Inter->Parent Spontaneous Collapse Byproducts Byproducts: 1. Pivalic Acid 2. Formaldehyde Inter->Byproducts

Figure 1: The degradation cascade of Pivoxilsulbactam. The initial ester cleavage is the rate-limiting step and the primary target for stabilization strategies.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am using standard PBS (pH 7.4), but the recovery is consistently low (<80%) after just 1 hour. Why?

Diagnosis: You are likely experiencing nucleophilic catalysis . Explanation: Phosphate buffers are notorious for catalyzing the hydrolysis of esters. The phosphate anion acts as a nucleophile, attacking the carbonyl carbon of the pivoxil ester, accelerating degradation far beyond what pH alone would dictate. The Fix:

  • Switch Buffers: Replace Phosphate Buffered Saline (PBS) with non-nucleophilic buffers such as HEPES , MOPS , or MES .

  • Lower pH: If the assay permits, lower the pH to 5.0–6.0 . The pivoxil moiety exhibits maximum chemical stability in this acidic range.

Q2: My LC-MS peaks for the prodrug are splitting or broadening.

Diagnosis: On-column hydrolysis. Explanation: If your mobile phase is neutral (pH 7) or basic, the prodrug may degrade during the chromatography run. The Fix:

  • Acidify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to maintain pH < 3.0 during separation.

  • Temperature Control: Set the autosampler and column oven to 4°C–10°C, not room temperature.

Q3: How do I study metabolic stability in plasma if the chemical stability is so poor?

Diagnosis: Confounding variables (Chemical vs. Enzymatic). Explanation: Plasma contains esterases that intentionally cleave the prodrug. However, if the chemical hydrolysis is fast, you cannot distinguish enzymatic clearance from chemical instability. The Fix:

  • Inhibitor Cocktail: You must pre-incubate plasma with esterase inhibitors. BNPP (Bis-p-nitrophenyl phosphate) or PMSF (Phenylmethylsulfonyl fluoride) are standard.

  • Control Arm: Always run a "Heat-Inactivated Plasma" control. If the drug degrades here, it is chemical instability (pH/buffer effect). If it is stable here but degrades in active plasma, it is enzymatic.

Comparative Stability Data

Use these reference values to benchmark your experimental conditions.

Media ConditionEstimated Half-Life (

)
Stability RatingNotes
Acetate Buffer (pH 4.5) > 48 Hours✅ HighIdeal for stock dilution and storage.
MES Buffer (pH 6.0) 12 - 24 Hours⚠️ ModerateAcceptable for short-term assays.
PBS (Phosphate, pH 7.4) < 4 Hours❌ CriticalAvoid. Phosphate catalysis accelerates loss.
Human Plasma (No Inhibitor) < 15 Minutes❌ UnstableRapid enzymatic conversion to Sulbactam.
Human Plasma (+ BNPP) 2 - 4 Hours⚠️ ModerateInhibitor required to measure prodrug levels.

Optimized Experimental Protocol

Workflow: Kinetic Stability Assay for Pivoxilsulbactam

This protocol ensures the differentiation between chemical instability and biological metabolism.

Step 1: Stock Preparation
  • Dissolve Pivoxilsulbactam in 100% DMSO or Acetonitrile to a concentration of 10 mM.

    • Why: Aqueous stocks will degrade immediately.

  • Store aliquots at -80°C . Avoid repeated freeze-thaw cycles.

Step 2: Buffer/Media Preparation
  • Chemical Stability Arm: Prepare 50 mM HEPES buffer, adjusted to pH 7.4 (physiological proxy) AND 50 mM Acetate buffer, pH 5.0 (stability control).

  • Biological Stability Arm: Thaw plasma/microsomes on ice. Add BNPP (100 µM) to one set of samples 15 minutes prior to drug addition.

Step 3: Incubation
  • Spike stock solution into media (final organic solvent < 1%). Target concentration: 1–10 µM.

  • Incubate at 37°C in a shaking water bath.

  • Timepoints: 0, 15, 30, 60, 120 minutes. Note: Pivoxil esters degrade fast; early timepoints are critical.

Step 4: Quenching (The Critical Step)
  • At each timepoint, transfer aliquot into a tube containing ice-cold Acetonitrile with 1% Formic Acid .

    • Ratio: 1 part sample : 3 parts quench solution.

    • Mechanism:[1][2][3] The acetonitrile precipitates proteins (stopping enzymes), and the formic acid drops the pH to ~3, instantly stabilizing the remaining prodrug.

Step 5: Analysis
  • Centrifuge at 4000g for 10 min.

  • Analyze supernatant via LC-MS/MS.

  • Monitor: Pivoxilsulbactam (Analyte) and Sulbactam (Degradant).

Decision Tree: Selecting the Right Conditions

Use this logic flow to design your experiment based on your specific analytical goal.

StabilityWorkflow Start Start: Define Experimental Goal Goal1 Goal: Measure Intrinsic Permeability (e.g., Caco-2) Start->Goal1 Goal2 Goal: Metabolic Stability (Liver/Plasma) Start->Goal2 Cond1 Use pH 6.0 MES Buffer (Apical Side) Goal1->Cond1 Preferred Cond2 Must use pH 7.4? (Basolateral Side) Goal1->Cond2 Physiological Req Action1 Add Esterase Inhibitors (PMSF/BNPP) Goal2->Action1 Block Enzymes Action2 Minimize Assay Duration (< 60 mins) Cond2->Action2 Chemical Stabilization Action1->Action2 Limit Hydrolysis

Figure 2: Experimental design decision tree for handling labile prodrugs.

References

  • PubChem. Sulbactam pivoxil (Compound Summary). National Library of Medicine. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[4][5] Nature Reviews Drug Discovery. (Provides foundational mechanisms on pivoxil ester instability and stabilization strategies). Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report: Pivoxil-containing products. (Detailed review of pivalic acid generation and stability concerns). Available at: [Link]

  • Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer Science & Business Media. (Reference for phosphate buffer catalysis of ester hydrolysis). Available at: [Link]

Sources

Technical Support Center: Pivoxilsulbactam Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The "Pivoxil Paradox": Stability vs. Activation

Pivoxilsulbactam is a prodrug designed to solve a permeability problem, but in doing so, it introduces a stability challenge.[1] The pivaloyloxymethyl (pivoxil) ester moiety masks the polar carboxyl group of sulbactam, facilitating lipid membrane crossing.[1] However, this ester linkage is chemically programmed to be "fragile"—it must hydrolyze in vivo to release the active drug.[1]

The Core Problem: In laboratory settings, we must prevent this "bio-activation" (hydrolysis) from occurring prematurely in the test tube.[1] Spontaneous degradation is almost exclusively driven by hydrolytic cleavage of the ester bond or opening of the beta-lactam ring , both of which are accelerated by moisture, nucleophilic buffers, and alkaline pH.[1]

Degradation Pathway Visualization

The following diagram illustrates the critical failure points. Note that while enzymatic cleavage is the desired in vivo mechanism, chemical hydrolysis (spontaneous) follows the same structural breakdown.[1]

PivoxilDegradation Prodrug Pivoxilsulbactam (Intact Prodrug) Hydrolysis Spontaneous Hydrolysis (pH > 7.0 or Moisture) Prodrug->Hydrolysis  H2O / OH-   RingOpen Beta-Lactam Ring Opening (Irreversible Inactivation) Prodrug->RingOpen  Extreme pH / Heat   Intermediate Unstable Hydroxymethyl Ester Hydrolysis->Intermediate Sulbactam Sulbactam (Active Moiety) Intermediate->Sulbactam Byproducts Pivalic Acid + Formaldehyde Intermediate->Byproducts Sulbactam->RingOpen  Prolonged Storage  

Figure 1: Mechanistic pathway of spontaneous degradation.[1] The primary risk is the premature cleavage of the pivoxil ester (Red Diamond), releasing the active parent drug before application.[1]

Troubleshooting Guide: Scenario-Based Solutions

This section addresses specific observations reported by researchers working with Pivoxilsulbactam.

Scenario A: "My HPLC peak is splitting or shifting retention time."

Diagnosis: Partial Hydrolysis.[1][2] The pivoxil ester is less polar than the parent sulbactam.[1] If you see a new peak eluting earlier (in reverse-phase chromatography), your sample has likely hydrolyzed into free sulbactam.[1]

  • Root Cause: The pH of your solvent or mobile phase is too high.[1] Ester hydrolysis is base-catalyzed [1].[1][3]

  • The Fix:

    • Check Mobile Phase pH: Ensure your HPLC mobile phase is acidified (e.g., 0.1% Formic acid or Phosphate buffer pH 3.0–5.0).[1]

    • Solvent Water Content: If storing in organic solvent, verify it is anhydrous.[1]

Scenario B: "The compound precipitates when added to cell culture media."[1]

Diagnosis: Solubility Shock. Pivoxilsulbactam is hydrophobic (designed for absorption).[1] Rapid addition to aqueous media (like DMEM/RPMI) causes it to crash out before it can dissolve or hydrolyze.[1]

  • Root Cause: High concentration stock added too quickly to aqueous buffer.[1]

  • The Fix:

    • DMSO Step-Down: Dissolve stock in 100% DMSO.

    • Intermediate Dilution: Dilute 1:10 in PBS immediately before adding to media to create a "working solution," or add the DMSO stock dropwise while vortexing the media.

    • Limit Final Concentration: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but high enough to maintain solubility during the transition.

Scenario C: "I lost 40% potency after 24 hours at 4°C."

Diagnosis: Spontaneous Hydrolysis in Aqueous Solution.[1] Unlike the solid powder, the solution state is highly unstable at neutral pH.[1]

  • Root Cause: Storage in aqueous buffer (PBS/Tris) at pH 7.4.[1]

  • The Fix:

    • Never store aqueous solutions. Reconstitute immediately before use.[1]

    • pH Adjustment: If short-term storage is unavoidable, adjust pH to 4.5–5.5 (acetate buffer), where the ester is most stable [2].

Critical Data: Stability Parameters

The following table summarizes the stability boundaries for Pivoxilsulbactam. Operating outside these zones guarantees degradation.[1]

ParameterSafe Zone (Stable)Danger Zone (Degradation Risk)Mechanism of Failure
pH 3.0 – 6.0> 7.0 or < 2.0Base-catalyzed saponification (High pH) or Acid hydrolysis (Low pH) [2].[1]
Temperature (Solid) -20°C (Long term)> 25°CThermal acceleration of ester cleavage.[1]
Temperature (Solution) -80°C (DMSO)> 4°C (Aqueous)Hydrolysis rate doubles approx.[1] every 10°C increase.[1]
Solvent Anhydrous DMSOWater, Methanol (Protics)Nucleophilic attack by solvent (Solvolysis).[1]
Buffer Type Phosphate, AcetateTris, GlycinePrimary amines in Tris can act as nucleophiles, attacking the ester.[1]

Standard Operating Procedures (SOPs)

SOP-01: Reconstitution of Stock Solutions

Objective: Create a stable stock solution for long-term storage (-80°C).

  • Preparation: Bring the vial of lyophilized Pivoxilsulbactam to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[1]

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Note: Do not use water or ethanol for stock solutions.[1]

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex gently.

    • Tip: If the solution warms up (DMSO exotherm), let it cool before capping to prevent pressure buildup.[1]

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 month at -20°C [3].[1][4][5]

SOP-02: Preparation for In Vitro Assays

Objective: Transfer from stock to assay without precipitation or hydrolysis.[1]

  • Thaw: Thaw one aliquot of DMSO stock at room temperature. Do not refreeze.

  • Buffer Prep: Ensure your assay buffer (e.g., PBS) is at the target temperature.[1]

  • Dilution (The "Fast Mix" Technique):

    • Place the pipette tip containing the DMSO stock submerged into the buffer.[1]

    • Expel rapidly and pipette up and down 3-4 times to disperse.[1]

    • Why? Dropping DMSO onto the surface creates a high-concentration film where precipitation occurs.[1] Submerged injection ensures rapid dilution.[1]

  • Usage Window: Use the aqueous solution within 30 minutes .

References

  • PubChem. (2025).[1][6] Sulbactam Pivoxil | C14H21NO7S.[1][4][6] National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2025).[1][6] The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. (Analogous pivoxil ester stability data). [Link]

Sources

Technical Support Center: Optimizing Pivoxilsulbactam Prodrug Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Pivoxilsulbactam Stability & Solubility in Low pH Environments

Introduction: The Prodrug Paradox

Welcome to the Advanced Formulation Support Center. You are likely here because you are observing low bioavailability of Sulbactam despite using its lipophilic prodrug, Pivoxilsulbactam (Sulbactam Pivoxil) .[1]

The central challenge with Pivoxilsulbactam is a delicate "Goldilocks" balance. As a pivaloyloxymethyl ester, it is designed to be lipophilic to cross the intestinal epithelium.[1] However, before it reaches the absorption window (duodenum/jejunum, pH 6.0–7.4), it must survive the harsh, low pH environment of the stomach (pH 1.2–2.0).

The Core Problem: If Pivoxilsulbactam hydrolyzes prematurely in the stomach (acid-catalyzed hydrolysis), it reverts to Sulbactam , which is highly polar and poorly absorbed (Class III/IV). If it remains intact but fails to dissolve (solubility-limited), it passes through the GI tract unabsorbed.

This guide provides technical troubleshooting to optimize the gastric transit phase —ensuring the prodrug arrives at the intestine intact and solubilized .

Module 1: Chemical Stability (The Survival Phase)

Objective: Prevent premature acid-catalyzed hydrolysis in Simulated Gastric Fluid (SGF).

Diagnostic: Is your prodrug degrading in the stomach?

Symptom: High concentration of free Sulbactam detected in dissolution media (pH 1.[1]2) within < 30 minutes.

Root Cause Analysis: While pivaloyloxymethyl esters generally exhibit a U-shaped pH-stability profile (most stable at pH 3–5), extreme acidity (pH < 1.[1]5) can accelerate hydrolysis.[1] This is often exacerbated by specific excipients that increase local micro-environmental acidity or moisture content.[1]

Troubleshooting Protocol: Buffering the Micro-environment

Do not rely solely on the bulk pH of the stomach. You must control the pH inside the dissolving particle.

Step-by-Step Optimization:

  • Micro-pH Adjustment: Incorporate alkaline buffering agents (e.g., Magnesium Oxide or Calcium Carbonate) within the granule.[1] This creates a "halo" of higher pH (pH 4–5) around the prodrug particle during dissolution, shielding the ester bond from bulk acid (pH 1.2).

  • Moisture Control: Hydrolysis requires water.[1] In low pH, the rate is defined by

    
    .
    
    • Action: Switch from wet granulation to dry granulation (roller compaction) to minimize moisture entrapment in the crystal lattice.[1]

  • Hydrophobic Shielding: Coat the active pharmaceutical ingredient (API) with a lipidic barrier (e.g., Glyceryl Behenate) before tablet compression.[1] This delays water penetration until the particle reaches the higher pH of the intestine.

Data Validation: Stability Assay
ParameterAcceptance CriteriaCritical Failure Limit
Pivoxilsulbactam Purity (t=60 min, pH 1.2) > 95%< 90%
Free Sulbactam Generation < 2%> 5%
Degradation Rate (

)
< 0.01 min⁻¹> 0.05 min⁻¹

Module 2: Solubility & Dissolution (The Release Phase)

Objective: Overcome the "Brick Dust" effect. Pivoxilsulbactam is lipophilic and poorly soluble in acidic aqueous media.[1]

Diagnostic: Is your prodrug failing to release?

Symptom: High chemical stability (intact ester) but < 10% drug release in SGF (pH 1.[1]2) over 60 minutes.

Root Cause Analysis: The esterification masks the ionizable carboxyl group. Unlike the parent acid, the prodrug does not ionize significantly in acid, leading to poor wettability and solubility.

Troubleshooting Protocol: Surfactant-Mediated Dissolution

You must artificially enhance the surface area and wettability in the gastric environment.

Step-by-Step Optimization:

  • Surfactant Selection: Standard SLS (Sodium Lauryl Sulfate) may precipitate in low pH.[1]

    • Recommendation: Use Polysorbate 80 (Tween 80) or TPGS (Vitamin E Polyethylene Glycol Succinate) .[1] These non-ionic surfactants are stable in acid and improve wetting.[1]

  • Solid Dispersion: Create an Amorphous Solid Dispersion (ASD) using HPMC-AS (Hypromellose Acetate Succinate) .[1]

    • Mechanism:[1][2][3] HPMC-AS is insoluble in acid (protecting the drug) but swells/dissolves at pH > 5.[1]5. This effectively "skips" the low pH solubility issue by keeping the drug encapsulated until it reaches the intestine.

  • Particle Nanosizing: If immediate gastric release is required (rare for this class), use wet media milling to reduce

    
     to < 300 nm.[1] This increases the specific surface area, driving dissolution via the Noyes-Whitney equation.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the critical failure points (Red) and the optimized pathway (Green) for Pivoxilsulbactam.

Pivoxilsulbactam_Pathway Prodrug Pivoxilsulbactam (Lipophilic Ester) Stomach Stomach Environment (pH 1.2 - 2.0) Prodrug->Stomach Oral Ingestion Hydrolysis Acid Hydrolysis (Failure: Reversion to Polar Parent) Stomach->Hydrolysis Unprotected Formulation Precipitation Insolubility/Precipitation (Failure: No Release) Stomach->Precipitation No Surfactant/ Crystalline API Intestine Intestine (pH 6.5) Absorption Window Stomach->Intestine Optimized: Buffered & Solubilized Hydrolysis->Intestine Polar Molecule (Poor Permeability) Plasma Systemic Circulation (Esterase Activation) Intestine->Plasma Passive Diffusion (Lipophilic) Active Active Sulbactam (Therapeutic Effect) Plasma->Active Enzymatic Hydrolysis

Figure 1: Pharmacokinetic fate of Pivoxilsulbactam.[1] Red paths indicate formulation failure modes in low pH; Green paths indicate the optimized trajectory.

Module 4: Analytical Troubleshooting (FAQs)

Q: My HPLC peaks for Pivoxilsulbactam are splitting in the stability samples.

A: This is likely due to on-column hydrolysis or solvent mismatch.[1]

  • Fix: Ensure your mobile phase pH is slightly acidic (pH 3.0–4.[1]0) using a Phosphate or Acetate buffer.[1][4] Pivoxilsulbactam is unstable in alkaline mobile phases.[1]

  • Fix: Keep the autosampler temperature at 4°C. The ester is heat-labile in solution.

Q: Can I use standard USP SGF (Simulated Gastric Fluid) for release testing?

A: Yes, but be cautious with Pepsin .[1]

  • Issue: Pepsin (protein) can sometimes emulsify lipophilic drugs or interfere with HPLC detection.[1]

  • Recommendation: Start with SGF without Pepsin (0.1N HCl) to establish the baseline chemical stability.[1] Only add Pepsin if you are testing a gelatin capsule formulation.[1]

Q: How do I differentiate between "undissolved" and "degraded" drug?

A: You must perform a Mass Balance Calculation .[1]

  • Filter the dissolution medium.[1]

  • Analyze the filtrate (Dissolved Drug + Degraded Sulbactam).[1]

  • Dissolve the filter residue in Acetonitrile (Undissolved Drug).

  • Sum: Dissolved + Degraded + Undissolved must equal 100% ± 5%.[1]

    • If Sum < 90%, you have non-specific binding (adsorption to glass/filter).[1]

    • If Degraded is high, refer to Module 1.[1]

    • If Undissolved is high, refer to Module 2.

References

  • Preformulation Studies of Novel Prodrugs: Chemical Stability and Permeability. Source: MDPI (2023).[1] Context: Discusses the pH-stability profiles of ester prodrugs and the U-shaped stability curve typical for this class. URL:[Link][5]

  • Orally Effective Acid Prodrugs of the Beta-Lactamase Inhibitor Sulbactam. Source: Journal of Medicinal Chemistry / PubMed.[1] Context: Establishes the fundamental rationale for Pivoxilsulbactam: esterification improves lipophilicity and oral absorption compared to the parent acid. URL:[Link]

  • Mechanisms of Oral Absorption Improvement for Insoluble Drugs. Source: PMC / NIH (2019).[1] Context: Details the transport mechanisms and the role of lipid-based formulations in protecting and delivering lipophilic drugs through the GI tract. URL:[Link]

  • HPLC Method for Simultaneous Determination of Amoxicillin and Sulbactam Pivoxil. Source: ResearchGate (2022).[1] Context: Provides validated analytical protocols for separating the ester prodrug from its hydrolysis products using C18 columns and acidic mobile phases. URL:[Link]

  • Sulbactam Pivoxil: Chemical Structure and Properties. Source: PubChem (NIH).[1] Context: Verification of chemical structure (double ester) and physicochemical properties relevant to solubility and stability. URL:[Link]

Sources

Pivoxilsulbactam HPLC Analysis: A Technical Support Guide to Resolving Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust method development. This guide provides in-depth troubleshooting strategies, particularly focusing on the common issue of peak tailing observed during the analysis of Pivoxilsulbactam.

Troubleshooting Guide: A Causal Approach

This section is designed to walk you through the most common causes of peak tailing for Pivoxilsulbactam, starting with the most likely culprits.

Q1: My Pivoxilsulbactam peak is tailing significantly. What is the most probable cause and my first line of action?

A1: The most common cause of peak tailing for a molecule like Pivoxilsulbactam is secondary interaction between the analyte and the silica stationary phase. Specifically, this involves interaction with residual silanol groups.

The Underlying Chemistry:

Pivoxilsulbactam is a prodrug of Sulbactam. The Sulbactam molecule contains a carboxylic acid functional group, which is acidic with a predicted pKa of approximately 2.6.[1][2] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface which are also acidic. At mobile phase pH levels above 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[3]

When your Pivoxilsulbactam (or its active form, Sulbactam) is in its ionized, negatively charged state (at pH > 2.6), it can engage in ionic interactions with these active silanol sites. This secondary retention mechanism, in addition to the primary reversed-phase hydrophobic interaction, causes a portion of the analyte molecules to be retained more strongly, resulting in a delayed elution and a characteristic "tailing" peak.[3][4][5]

Your First Protocol: Mobile Phase pH Adjustment

The most effective way to eliminate this secondary interaction is to suppress the ionization of the surface silanol groups by lowering the pH of your mobile phase.[3][4]

Experimental Protocol: pH Modification

  • Target pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5 - 3.0. This ensures the vast majority of silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions.[6]

  • Buffer Selection: Use a buffer to maintain a stable pH. A 10-25 mM phosphate buffer is a robust choice for this pH range.[6]

  • Preparation:

    • Prepare the aqueous buffer (e.g., 20 mM potassium phosphate).

    • Adjust the pH of this aqueous solution using an acid like phosphoric acid. Crucially, measure and adjust the pH before mixing with the organic modifier. [4]

    • Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Assessment: Inject your Pivoxilsulbactam standard and compare the peak asymmetry to your previous results. The USP tailing factor should ideally be between 0.9 and 1.2.[7]

cluster_cause Mechanism of Silanol Interaction (pH > 3) Analyte Ionized Sulbactam (Analyte, R-COO⁻) Interaction Strong Secondary Ionic Interaction Analyte->Interaction attracts Silanol Ionized Silanol Site (Stationary Phase, Si-O⁻) Silanol->Interaction attracts Tailing Peak Tailing Interaction->Tailing

Caption: Mechanism of secondary ionic interaction causing peak tailing.

Q2: I've lowered the mobile phase pH, and the tailing has improved but is still not perfect. What should I investigate next?

A2: If pH adjustment provides only a partial solution, you should consider the column itself, potential metal chelation, or the choice of organic modifier.

1. Column Choice & Health:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and trace metals compared to older columns (Type A).[6] Furthermore, ensure you are using an "end-capped" column. End-capping is a process that chemically derivatizes most of the remaining free silanols, making them significantly less active.[3][7] If your current column is old or of lower quality, switching to a modern, end-capped C18 or C8 column can dramatically improve peak shape.

  • Column Contamination or Void: The column inlet frit can become blocked with particulates from the sample or HPLC system, or a void can form at the head of the column bed.[3] This disrupts the flow path and causes peak distortion.

Protocol: Column Troubleshooting

  • Column Wash: First, try washing the column. Disconnect the column from the detector and flush it with a strong solvent (like 100% acetonitrile or isopropanol) in the reverse direction for at least 20 column volumes.[3]

  • Substitute the Column: The quickest way to diagnose a bad column is to replace it with a new one of the same type. If the peak shape is restored, the original column was the problem.[3]

2. Metal Chelation:

  • Trace metal impurities (e.g., iron, aluminum) on the silica surface can act as active sites, chelating with functional groups on your analyte.[4] This is another form of secondary interaction.

Protocol: Mitigating Metal Chelation

  • Use a High-Purity Column: As mentioned, modern columns have very low metal content.[4]

  • Add a Chelating Agent: As a diagnostic tool, you can add a weak chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase at a low concentration (e.g., 0.1 mM). If peak shape improves, chelation was a contributing factor.[4]

3. Organic Modifier Choice:

  • While acetonitrile is common, methanol can sometimes offer different selectivity and improve peak shape for certain compounds by better shielding residual silanols.

Protocol: Evaluating Organic Modifier

  • Prepare a mobile phase with the same buffer and pH, but substitute methanol for acetonitrile at a concentration that gives a similar retention time.

  • Equilibrate the column thoroughly and inject your sample to compare peak shape.

Q3: My column is new and I've optimized the mobile phase, but I still see some tailing. Could my system or sample be the issue?

A3: Yes, absolutely. Once you have ruled out chemical interactions and the column, you must investigate instrumental and sample preparation factors.

1. Extra-Column Volume (Dead Volume):

  • Excessive volume between the injector and the detector can cause band broadening and lead to peak tailing.[2][7] This is often caused by using tubing with an unnecessarily large internal diameter or from poorly made connections.

Protocol: System Optimization

  • Check Tubing: Ensure all tubing, especially between the autosampler, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).[7]

  • Verify Connections: Remake all fittings to ensure there are no gaps between the tubing end and the bottom of the port. A poor connection can create a small void, which acts as a mixing chamber and causes tailing.[8]

2. Sample Overload:

  • Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles tailing (though it can also cause fronting).[9]

Protocol: Check for Mass Overload

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution. If the peak shape improves (becomes more symmetrical) at lower concentrations, you were overloading the column.[9] Reduce your sample concentration or injection volume accordingly.

3. Sample Solvent Effects:

  • If your sample is dissolved in a solvent that is much stronger (more organic content in reversed-phase) than your mobile phase, it can cause peak distortion. The sample doesn't "band" cleanly at the head of the column.

Protocol: Match Sample Solvent to Mobile Phase

  • Ideally, dissolve your sample in the mobile phase itself.

  • If sample solubility requires a different solvent, try to use one that is weaker than the mobile phase and keep the injection volume small.

Start Peak Tailing Observed Q1 Adjust Mobile Phase pH to 2.5 - 3.0 Start->Q1 Q2 Use High-Purity, End-Capped Column Q1->Q2 Tailing Persists End Symmetrical Peak Q1->End Problem Solved Q3 Check for Column Contamination / Voids Q2->Q3 Tailing Persists Q2->End Problem Solved Q4 Reduce Sample Concentration / Volume Q3->Q4 Tailing Persists Q3->End Problem Solved Q5 Check System for Dead Volume Q4->Q5 Tailing Persists Q4->End Problem Solved Q5->End Problem Solved

Caption: Systematic troubleshooting workflow for HPLC peak tailing.

Summary of Key Parameters

The following table summarizes recommended starting points and adjustments for Pivoxilsulbactam analysis.

ParameterRecommended Starting ConditionTroubleshooting Action for Tailing
Column High-purity, end-capped C18, 2.1-4.6 mm ID, <5 µmSwitch to a new, high-quality end-capped column.
Mobile Phase (Aqueous) 10-25 mM Phosphate or Acetate BufferAdjust pH to 2.5-3.0. Increase buffer strength.
Mobile Phase (Organic) Acetonitrile or MethanolTry switching from ACN to MeOH or vice-versa.
Sample Solvent Mobile PhaseRe-dissolve sample in mobile phase.
Injection Volume 5 - 20 µLDecrease injection volume or dilute sample.
System Tubing < 0.005" ID PEEKCheck for and replace any wide-bore tubing.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: For most applications, a USP tailing factor (Asymmetry Factor) between 0.9 and 1.5 is acceptable. A value of 1.0 represents a perfectly symmetrical peak. Values above 1.5 indicate significant tailing that should be addressed.[3]

Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by increasing diffusion rates and reducing the viscosity of the mobile phase. However, it can also affect selectivity. A typical starting point is 30-40°C.

Q: Why is it important to adjust the pH of the aqueous buffer before adding the organic solvent? A: The pH of a solution is formally defined in an aqueous environment. The response of a pH electrode is not accurate in mixed organic/aqueous solutions. Therefore, for reproducible and accurate results, always prepare and pH-adjust the aqueous component first.[4]

Q: My peak is fronting, not tailing. What does that mean? A: Peak fronting is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase (using a solvent that is too strong).[9] It can also indicate a physical problem with the column, such as a partial blockage.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Filtrous. Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130313, Sulbactam. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45358083, Pivoxilsulbactam. [Link]

  • ResearchGate. A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

Sources

Strategies to enhance Pivoxilsulbactam solubility for IV administration

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solubilization Strategies for IV Administration Ticket ID: PVX-IV-SOL-001

Executive Triage: Read This First

CRITICAL PHARMACOLOGICAL CONTEXT: You are attempting to formulate Pivoxilsulbactam (the pivaloyloxymethyl ester prodrug) for Intravenous (IV) administration.

  • Standard Practice: Clinicians use Sulbactam Sodium for IV lines because it is water-soluble and immediately active.

  • The Challenge: Pivoxilsulbactam is designed for oral absorption; it is highly lipophilic (LogP ~2-3) and practically insoluble in water (<0.1 mg/mL).

  • The Risk: In aqueous IV vehicles, this ester is prone to rapid hydrolysis (reverting to Sulbactam) and precipitation (causing phlebitis or embolism).

If your goal is simply to deliver Sulbactam IV, switch to Sulbactam Sodium immediately. If your goal is to study the prodrug specifically (e.g., PK distribution, cellular uptake, or novel delivery systems), proceed with the strategies below.

Formulation Decision Matrix

Before selecting a protocol, determine your required concentration and stability window.

FormulationStrategy start START: Define Requirement conc_check Target Concentration? start->conc_check low_conc < 1 mg/mL conc_check->low_conc high_conc > 1 mg/mL conc_check->high_conc cosolvent STRATEGY B: Co-solvent System (PEG 400 / Ethanol) low_conc->cosolvent Simplest stability_check Stability Duration Needed? high_conc->stability_check short_term Acute (< 2 hours) (Animal PK/Bolus) stability_check->short_term long_term Long (> 24 hours) (Infusion/Storage) stability_check->long_term short_term->cosolvent micelle STRATEGY C: Mixed Micelles (Tween 80 / Lipid) short_term->micelle cyclodextrin STRATEGY A: Cyclodextrin Complexation (HP-β-CD) long_term->cyclodextrin Most Stable

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on concentration and stability needs.

Strategy A: Cyclodextrin Complexation (The Gold Standard)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic pivaloyloxymethyl moiety of the prodrug inserts into the CD cavity, shielding it from water and preventing precipitation.

Why use this?

  • Safety: HP-β-CD is FDA-approved for parenteral use.

  • Stability: Steric hindrance reduces the rate of ester hydrolysis [1].

Protocol: Preparation of 20 mg/mL Stock
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 10 mM Acetate Buffer (pH 4.5).

    • Note: Do not use phosphate buffer initially; acetate provides better stability for esters in this pH range.

  • Dispersion: Weigh Pivoxilsulbactam powder. Add slowly to the vehicle under constant magnetic stirring (600 RPM).

  • Equilibration: Stir for 4–6 hours at room temperature.

    • Troubleshooting: If the solution remains cloudy, apply a brief sonication pulse (30 seconds, bath sonicator). Avoid heat, which accelerates hydrolysis.

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) to sterilize and remove un-complexed drug.

  • Validation: Verify concentration via HPLC.

Troubleshooting Table: Cyclodextrins
IssueProbable CauseCorrective Action
Persistent Cloudiness Saturation limit reached.Increase CD concentration to 30% or decrease drug target to 10 mg/mL.
Precipitation after Filtration Temperature shock.Store at room temperature (20-25°C). Refrigeration (4°C) decreases CD solubility and may force precipitation.
Rapid Degradation pH is too high.Ensure buffer is pH 4.0–5.0. Neutral pH (7.4) accelerates ester hydrolysis [2].

Strategy B: Co-solvent Systems (Acute Use Only)

Mechanism: Uses organic solvents to lower the dielectric constant of the water, increasing the solubility of the lipophilic drug.

Warning: High percentages of organic solvents can cause hemolysis or pain upon injection. This method is strictly for slow infusion or animal bolus where volume is low.

Recommended Formulations
ComponentFormulation A (High Solvency)Formulation B (Tolerability Focused)Function
Pivoxilsulbactam 5–10 mg/mL1–3 mg/mLActive Agent
Ethanol (Abs) 10% v/v5% v/vPrimary Solubilizer
PEG 400 40% v/v20% v/vCo-solvent / Stabilizer
Propylene Glycol 10% v/v-Co-solvent
Saline (0.9%) QS to 100%QS to 100%Aqueous Phase
Step-by-Step Mixing Protocol

Critical: Order of addition prevents "shock precipitation."

  • Dissolve Drug in Organics: Dissolve Pivoxilsulbactam completely in the Ethanol/PEG 400 mixture first. The solution must be crystal clear.

  • Slow Dilution: Add the Saline dropwise to the organic phase while vortexing.

    • Do NOT add the organic phase to the saline. This causes local supersaturation and immediate precipitation.

  • Immediate Use: Use within 60 minutes.

Strategy C: Chemical Stability & pH Control

The pivaloyloxymethyl ester is chemically fragile. It undergoes specific base-catalyzed hydrolysis.

The Stability Trap:

  • pH < 3: Acid-catalyzed hydrolysis (Slow).

  • pH 4–5: Maximum Stability (Sweet Spot).

  • pH > 6: Base-catalyzed hydrolysis (Rapid) [3].

DegradationPathway prodrug Pivoxilsulbactam (Lipophilic/Insoluble) hydrolysis Hydrolysis (pH > 6.0 or Esterases) prodrug->hydrolysis Aqueous Contact active Sulbactam (Hydrophilic/Soluble) hydrolysis->active Therapeutic Goal byproduct Pivalic Acid + Formaldehyde hydrolysis->byproduct Toxicology Risk

Figure 2: Degradation pathway. Premature hydrolysis in the IV bag renders the solubilization strategy moot.

Recommendation: Buffer your vehicle to pH 4.5 using 10mM Sodium Acetate.

  • Clinical Note: Infusing pH 4.5 solution can cause irritation. Infuse slowly into a large vein (central line preferred) to allow rapid blood dilution.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my Pivoxilsulbactam formulation? A: NO. Pivaloyloxymethyl esters are heat-labile. Autoclaving will result in extensive hydrolysis and potential caramelization of cyclodextrins. Use 0.22 µm sterile filtration only.

Q: Why not just adjust the pH to 9 to ionize it? A: Pivoxilsulbactam does not have a free carboxyl group (it is esterified). Increasing pH will not ionize it to improve solubility; it will only break the ester bond (hydrolysis), destroying your prodrug and leaving you with Sulbactam and pivalic acid [4].

Q: My solution precipitates when I inject it into the saline line. Why? A: This is "dilution shock." If you used Strategy B (Co-solvents), the drug solubility drops logarithmically as the PEG/Ethanol concentration decreases in the line.

  • Fix: Switch to Strategy A (Cyclodextrins). The inclusion complex is stable upon dilution in the bloodstream.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Tsuji, A., et al. (1978).[1] Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066.[1] Link

  • Stoeckel, K., et al. (1998).[2] Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability.[2] Antimicrobial Agents and Chemotherapy, 42(10). (Demonstrates the instability of pivaloyloxymethyl esters at neutral pH). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for intrinsic solubility of ester prodrugs).

Sources

Technical Support Center: Pivoxilsulbactam Scale-Up & Impurity Control

[1]

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Impurity Mitigation in Sulbactam Pivoxil Manufacturing[1]

Executive Summary: The Stability Paradox

Welcome to the technical guide for Pivoxilsulbactam (Sulbactam Pivoxil) scale-up. If you are accessing this module, you are likely encountering a non-linear increase in impurities as you move from bench (10g) to pilot (1kg+) or production scales.[1]

The Core Challenge: Pivoxilsulbactam synthesis involves an alkylation reaction on a molecule containing a strained beta-lactam ring . The paradox is that the conditions required to drive the alkylation (nucleophilic attack, polar solvents, heat) are the exact conditions that promote ring-opening (dimerization) and ester hydrolysis.[1]

This guide moves beyond standard SOPs to explain the causality of impurity formation and provides self-validating protocols to control them.

Module 1: The Chemistry of Impurity Generation

To fix the impurity, you must first identify its origin.[1] The synthesis typically involves the reaction of Sulbactam Sodium with Chloromethyl Pivalate (CMP) in a polar aprotic solvent (DMF or DMSO), often catalyzed by a Phase Transfer Catalyst (PTC) or Sodium Iodide (NaI).[1]

The Impurity Landscape
Impurity TypeChemical OriginRoot Cause in Scale-Up
Hydrolysis Product Sulbactam Acid Moisture ingress; high humidity during drying; pH drift < 4.[1]0.
Ring-Opening Penicilloic Acid Derivatives / Dimers High pH (local hotspots); Temperature excursions (>25°C); Extended reaction times.
Reagent Residue Pivalic Acid Hydrolysis of excess Chloromethyl Pivalate; Poor washing efficiency.
Solvent Residue Residual DMF/DMSO Inefficient crystallization; Crystal lattice entrapment due to fast quenching.[1]
Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired synthesis and the degradation pathways.

ReactionPathwaysSulbactamSulbactam Sodium(Starting Material)IntermediateTransition State(Activated Complex)Sulbactam->Intermediate+ CMP / PTCSolvent: DMF/DMSOCMPChloromethyl Pivalate(Reagent)CMP->IntermediateImpurity_PivPivalic Acid(Reagent Breakdown)CMP->Impurity_PivMoistureProductPivoxilsulbactam(Target API)Intermediate->ProductMain Reaction(10-15°C)Impurity_RingOpen-Ring Dimer(Degradation)Intermediate->Impurity_RingHigh Temp (>25°C)or High pHImpurity_HydSulbactam Acid(Hydrolysis Impurity)Product->Impurity_HydMoisture / Low pH

Figure 1: Kinetic competition between Pivoxilsulbactam formation and major degradation pathways.[1] Note that the product itself is labile and can degrade back to Sulbactam Acid.[1]

Module 2: Critical Process Parameters (Troubleshooting Guide)

Q1: Why did my purity drop from 99.3% (Lab) to 96% (Pilot) despite using the same molar ratios?

Diagnosis: This is a Mass Transfer vs. Heat Transfer failure.[1] In the lab, a 10g flask dissipates heat instantly.[1] At 10kg, the exothermic alkylation creates localized "hot spots" before the cooling jacket can compensate.[1] These hot spots trigger the beta-lactam ring opening.

The Fix (Self-Validating Protocol):

  • Dosing Strategy: Do not dump reagents. Switch to a controlled dosing of Chloromethyl Pivalate (CMP) over 2–4 hours.

  • Validation: Monitor the internal temperature (Ti) vs. jacket temperature (Tj). If

    
    , your dosing is too fast.[1]
    
  • Agitation: Ensure your Reynolds number (

    
    ) in the reactor indicates turbulent flow (
    
    
    ). The reaction is heterogeneous (solid-liquid); poor suspension leads to unreacted Sulbactam Sodium and extended reaction times.[1]
Q2: I am seeing high levels of "Unknown Impurity A" (Dimer). How do I stop it?

Diagnosis: This is likely base-catalyzed degradation.[1] If you are using an organic base (like DIPEA) or if your Sulbactam Sodium has excess residual alkalinity, the pH rises.[1] High pH attacks the beta-lactam ring.

The Fix:

  • Temperature Ceiling: Strictly maintain reaction temperature between 10°C and 15°C . Above 20°C, dimerization kinetics accelerate exponentially.[1]

  • Stoichiometry Check: Ensure Chloromethyl Pivalate is in slight excess (1.1–1.2 eq).[1] If Sulbactam Sodium remains unreacted due to stoichiometry, it acts as a base during the workup, degrading the formed product.[1]

Q3: The product turns yellow during drying. Why?

Diagnosis: Thermal degradation due to Solvent Entrapment .[1] Pivoxilsulbactam solvates heavily with DMF/DMSO.[1] If you dry at high temperatures (>40°C) to remove these high-boiling solvents, you will degrade the product.[1]

The Fix:

  • Displacement Wash: Do not try to dry off DMF directly.[1] Use a displacement wash with Isopropanol (IPA) or water (if crystallized correctly) to remove DMF before the drying step.[1]

  • Vacuum Profile: Dry at

    
     under full vacuum. If the solvent isn't coming off, your crystal size distribution is likely too wide (trapping solvent).[1] Improve the crystallization curve.
    

Module 3: Validated Scale-Up Protocol

This protocol minimizes impurity formation by balancing reaction kinetics with thermal stability.[1]

Step 1: The Reaction (Anhydrous & Cool)[1]
  • Charge Sulbactam Sodium (1.0 eq) into the reactor.

  • Add Solvent (DMF or DMSO).[1] Ratio: 4–6 volumes relative to mass.[1]

    • Critical: Water content must be < 0.1%.[1]

  • Add Catalyst: Tetrabutylammonium Bromide (TBAB) or NaI (0.05–0.1 eq).[1]

  • Cool the slurry to 10–12°C .

  • Dosing: Add Chloromethyl Pivalate (1.15 eq) slowly. Maintain

    
    .[1]
    
  • Hold: Agitate at 15°C for 6–8 hours.

    • Checkpoint: HPLC analysis.[1] Stop when Sulbactam Sodium < 1.0%.[1] Do not over-stir. Extended stirring after completion increases impurities.[1]

Step 2: Quenching & Crystallization (The Purification Step)[1]
  • Cool to 5°C.

  • Quench: Slowly add Water (pre-chilled to 5°C).

    • Note: The reaction mixture is poured into water or water is added to the mixture.[1] For scale-up, adding the reaction mixture into a larger volume of turbulent cold water often yields better impurity rejection (Oiling out prevention).[1]

  • Aging: Stir for 1 hour at 0–5°C to mature the crystals.

Step 3: Isolation
  • Filtration: Filter immediately. Do not let the wet cake sit in the mother liquor (hydrolysis risk).[1]

  • Washing: Wash with water, followed by a displacement wash with cold Isopropanol .[1] This removes residual DMF and water, facilitating lower-temperature drying.[1]

  • Drying: Vacuum dry at max 35°C.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to resolve specific quality failures.

TroubleshootingTreeStartIdentify DefectImpurity_HighHigh Impurity ProfileStart->Impurity_HighColor_IssueProduct Discoloration(Yellowing)Start->Color_IssueYield_LowLow Yield (<85%)Start->Yield_LowImp_TypeWhich Impurity?Impurity_High->Imp_TypeFix_ColorResidual DMF/DMSO?Improve Wash Steplow Temp DryingColor_Issue->Fix_ColorFix_YieldIncomplete Reaction?Check Catalyst LoadCheck StoichiometryYield_Low->Fix_YieldHydrolysisSulbactam Acid(Hydrolysis)Imp_Type->HydrolysisDimerDimer/OligomerImp_Type->DimerFix_HydCheck Water Content in DMFReduce Filtration TimeHydrolysis->Fix_HydFix_DimerLower Rxn Temp (<15°C)Check Local Mixing (Hotspots)Dimer->Fix_Dimer

Figure 2: Logic flow for diagnosing scale-up failures based on analytical results.

References

  • Barth, W. E. (1981).[1] Penicillanic acid oxides. GB Patent 2000138A.[1] Link

    • Foundational patent describing the synthesis of Sulbactam Pivoxil via alkylation.[1]

  • Vassileva, B. K., et al. (2000).[1] Synthesis of Sulbactam Pivoxil. Pharmaceutical Chemistry Journal.

    • Describes the optimization of the reaction in DMSO/DMF and the importance of temper
  • Luo, X. (2004).[1] Improvement of the synthesis process of Sulbactam Pivoxil. Guangdong Pharmacy, 14(4), 31.[1][2]

    • Highlights the use of Phase Transfer Catalysts to improve yield and reduce degrad
  • CN101747343B (2011).[1] Preparation method of Sulbactam Pivoxil. China National Intellectual Property Administration.[1] Link

    • Detailed industrial scale-up protocol utilizing quaternary ammonium salts and controlled crystalliz
  • Hunnur, R. K., et al. (2012).[1][3] An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682.[1][3] Link

    • Provides mechanistic insight into beta-lactam degradation p

Technical Support Center: Controlling Hygroscopicity in Pivoxilsulbactam Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Formulation Stability Unit Topic: Pivoxilsulbactam (Sulbactam Pivoxil) Powder Stabilization[1]

Mission Statement

Welcome to the Formulation Stability Support Center. This guide addresses the critical instability inherent to Pivoxilsulbactam , a pivaloyloxymethyl ester prodrug of sulbactam.[1] While esterification improves lipophilicity and oral bioavailability, it introduces a thermodynamic susceptibility to moisture-induced hydrolysis.[1]

Our objective is to provide you with a self-validating system to detect, prevent, and mitigate hygroscopicity-driven degradation.

Module 1: The Hygroscopicity-Degradation Nexus

User Question: "Why is my Pivoxilsulbactam assay dropping even when the powder looks physically dry?"

Technical Insight: Physical appearance is a lagging indicator.[1] The primary failure mode for Pivoxilsulbactam is hydrolysis of the ester linkage .[1] Unlike simple moisture sorption (which causes caking), this is a chemical degradation event triggered by trace moisture in the crystal lattice or excipient pores.[1]

The pivaloyloxymethyl group is cleaved by water (nucleophilic attack), releasing pivalic acid and formaldehyde, and reverting the prodrug to the parent acid (sulbactam), which has different solubility and permeability properties.[1]

Diagram: Degradation Mechanism & Control Points

DegradationPath Pivoxil Pivoxilsulbactam (Ester Prodrug) Hydrolysis Ester Hydrolysis Pivoxil->Hydrolysis Susceptible Bond Moisture Trace Moisture (Nucleophile) Moisture->Hydrolysis Trigger Intermediate Tetrahedral Intermediate Sulbactam Sulbactam (Parent Drug) Intermediate->Sulbactam Byproducts Pivalic Acid + Formaldehyde Intermediate->Byproducts Hydrolysis->Intermediate Silica Strategy: Porous Silica (Moisture Scavenging) Silica->Moisture Adsorbs Coating Strategy: Lipid/Polymer Coating Coating->Pivoxil Shields

Figure 1: Mechanism of moisture-induced ester hydrolysis and intervention points.[1]

Module 2: Troubleshooting Guides (FAQs)

Issue 1: Powder Caking & Poor Flow in the Hopper

Symptom: The powder bridges in the feed frame or sticks to punch faces during compression.[1] Root Cause: Capillary condensation.[1] Even if the API is crystalline, surface moisture increases the liquid bridge force between particles.[1] Corrective Action:

  • Immediate: Stop the line. Measure Relative Humidity (RH) in the processing suite. It must be <40% RH .[1]

  • Formulation Adjustment: Incorporate Syloid® 244FP (Silica) at 0.5% - 1.0% w/w.

    • Why: Silica acts as a "glidant-desiccant."[1] It coats the Pivoxilsulbactam particles, increasing inter-particle distance (improving flow) and scavenging free water (preventing bridges).[1]

  • Process Change: Switch from Wet Granulation to Direct Compression or Dry Granulation (Roller Compaction) . Wet granulation introduces heat and water, which initiates the degradation kinetics described in Module 1.[1]

Issue 2: Yellow Discoloration of the Powder

Symptom: The white crystalline powder turns off-white or yellow over time.[1] Root Cause: Degradation byproducts.[1] Formaldehyde (released during hydrolysis) is reactive and can cross-link with gelatin capsules or other excipients (Maillard reaction), causing color shifts.[1] Corrective Action:

  • Check Excipient Compatibility: Avoid excipients with free primary amines if formaldehyde release is suspected.[1]

  • Water Activity (aw) Audit: Do not rely on Loss on Drying (LOD).[1] Measure Water Activity (aw) .

    • Target: aw < 0.40.[1][2]

    • Reason: Chemical hydrolysis rates correlate exponentially with water activity, not just total water content.[1]

Issue 3: Dissolution Rate Variability

Symptom: Batch-to-batch inconsistency in drug release.[1] Root Cause: Polymorphic shift or Crystal Habit change.[1] Technical Insight: Pivoxilsulbactam has a melting point of ~109°C. High-energy processing (milling, high-shear granulation) can induce partial amorphization or polymorphic transitions, altering solubility.[1] Corrective Action:

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the raw material and the final blend.

  • Thermal Limit: Ensure processing temperatures remain below 40°C to prevent localized melting/sintering of the ester.

Module 3: Experimental Protocols

Protocol A: Binary Excipient Stress Testing (Best Practice)

Use this to validate your formulation choices before scale-up.[1]

  • Preparation: Mix Pivoxilsulbactam (1:1 ratio) with candidate excipients (e.g., MCC, Lactose, Silica, Magnesium Stearate).

  • Control: Pure Pivoxilsulbactam sealed in a vial.

  • Stress Condition: Incubate at 40°C / 75% RH (Open dish) for 2 weeks. Note: We use open dish to force moisture interaction.

  • Analysis:

    • Visual: Check for liquefaction or yellowing.[1]

    • HPLC: Quantify Sulbactam (degradation product) vs. Pivoxilsulbactam.

    • DSC: Check for shift in the melting endotherm (Target: ~109°C). A shift >2°C indicates eutectic formation or incompatibility.[1]

Protocol B: Determination of Critical Relative Humidity (CRH)

Use this to set your manufacturing suite environmental limits.[1]

  • Instrument: Dynamic Vapor Sorption (DVS).[1]

  • Method:

    • Equilibrate sample at 0% RH.[1]

    • Step up RH in 10% increments to 90%.

    • Step down to 0%.[1]

  • Interpretation: Identify the inflection point where mass uptake increases exponentially (deliquescence point).[1]

  • Action: Set manufacturing humidity controls at 50% of the CRH value .

Module 4: Formulation & Process Specifications

Formulation Decision Tree

FormulationLogic Start Start: Formulation Design ProcessSelect Select Process Start->ProcessSelect WetGran Wet Granulation ProcessSelect->WetGran Avoid DryProc Direct Compression / Roller Compaction ProcessSelect->DryProc Preferred Fail STOP: High Hydrolysis Risk WetGran->Fail Heat + Moisture ExcipientSelect Excipient Selection DryProc->ExcipientSelect MoistureCheck Is Water Activity > 0.4? ExcipientSelect->MoistureCheck AddSilica Add Syloid 244FP (0.5-1.0%) MoistureCheck->AddSilica Yes Packaging Alu-Alu Blister + Desiccant MoistureCheck->Packaging No AddSilica->Packaging

Figure 2: Logical workflow for selecting process and excipients to minimize hydrolysis risks.

Data Table: Recommended Parameters
ParameterSpecificationRationale
Manufacturing RH < 40% RHPrevents capillary condensation on powder surfaces.[1]
Water Activity (aw) < 0.40Limits free water available for ester hydrolysis.[1]
Drying Temp < 40°CPrevents melting (MP ~109°C) and thermal degradation.[1]
Preferred Filler Mannitol / Anhydrous LactoseLow hygroscopicity; non-reactive.[1]
Preferred Glidant Colloidal Silicon DioxideDual function: Flow aid and moisture scavenger.[1]
Packaging Alu/Alu Blister or HDPE + SieveMaximum moisture barrier required.[1]

References

  • Solid-State Characterization of Sulbactam Pivoxil. ResearchGate/Bohrium. Detailed analysis of crystal structure, thermal properties (MP 109°C), and excipient compatibility.[1][2][3]

  • Kinetics of Sulbactam Hydrolysis. National Institutes of Health (PMC).[1] Mechanistic insight into the beta-lactamase degradation and susceptibility of the sulbactam core.[1]

  • Stability of Cephalosporin Prodrug Esters. Antimicrobial Agents and Chemotherapy. Comparative stability data on ester prodrugs in intestinal fluids and buffers, establishing the hydrolysis baseline.[1]

  • Prodrugs: Effective Solutions for Solubility. Rutgers University. General principles of ester prodrug stabilization and hydrolysis kinetics.

Sources

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Oral β-Lactamase Inhibitor Prodrugs: Sultamicillin and Pivoxilsulbactam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial therapeutics, the combination of β-lactam antibiotics with β-lactamase inhibitors is a cornerstone strategy to combat resistance. The oral bioavailability of these inhibitors is a critical factor in developing effective outpatient treatments. This guide provides a detailed comparative analysis of the pharmacokinetics of two oral prodrugs: Sultamicillin, a co-drug of ampicillin and sulbactam, and Pivoxilsulbactam, a prodrug of sulbactam.

While extensive pharmacokinetic data for Sultamicillin is available, allowing for a thorough understanding of its behavior in vivo, publicly accessible, detailed human pharmacokinetic data for Pivoxilsulbactam is notably scarce. This guide will therefore present a comprehensive profile of Sultamicillin, complemented by a discussion of the chemical rationale and expected pharmacokinetic advantages of Pivoxilsulbactam, highlighting the current knowledge gaps.

Understanding the Prodrug Strategy

Both Sultamicillin and Pivoxilsulbactam are designed to overcome the poor oral absorption of their active components.

Sultamicillin is a mutual prodrug where ampicillin and the β-lactamase inhibitor sulbactam are chemically linked as a double ester.[1] Following oral administration, this ester linkage is hydrolyzed by esterases in the gastrointestinal tract, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[2][3] This elegant design not only facilitates the oral absorption of sulbactam but also enhances the bioavailability of ampicillin.[4]

Pivoxilsulbactam , also known as sulbactam pivoxil, is a prodrug of sulbactam.[5] It is a lipophilic double-ester designed to significantly improve the oral absorption of sulbactam, which otherwise has limited oral bioavailability.[6] After absorption, the pivoxil ester moiety is cleaved, releasing the active sulbactam.[5]

Comparative Pharmacokinetic Profiles

A direct quantitative comparison is challenging due to the limited availability of data for Pivoxilsulbactam. However, we can thoroughly examine the well-documented pharmacokinetics of Sultamicillin.

Sultamicillin: A Detailed Pharmacokinetic Profile

Sultamicillin is readily absorbed from the gastrointestinal tract and is hydrolyzed during absorption.[2] Its bioavailability is approximately 80% of an equivalent intravenous dose of sulbactam and ampicillin.[2][3] Notably, the systemic bioavailability of sultamicillin is not affected by food.[2]

Table 1: Pharmacokinetic Parameters of Ampicillin and Sulbactam after Oral Administration of Sultamicillin in Healthy Volunteers

ParameterAmpicillinSulbactamReference
Bioavailability ~80%~80%[2][3]
Cmax (ng/mL) 11,267.46,360.6[7]
Tmax (h) 0.69 - 0.920.72 - 0.96[3][7]
Elimination Half-life (t½) (h) ~1~1[2]
Protein Binding ~28%~38%[8]
Excretion 50-75% unchanged in urine50-75% unchanged in urine[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

The pharmacokinetic parameters of ampicillin and sulbactam released from sultamicillin are very similar, which is advantageous for a combination therapy as it ensures that both components are present at the site of infection in appropriate concentrations for a similar duration.[9] Both ampicillin and sulbactam are primarily eliminated by the kidneys.[2]

Pivoxilsulbactam: An Overview and Data Gap

Experimental Methodologies for Pharmacokinetic Assessment

To generate the comparative data that is currently lacking, a standard bioequivalence study would be the primary methodology. The following protocol outlines the typical design of such a study.

Bioequivalence Study Protocol: Oral Sultamicillin vs. Oral Pivoxilsulbactam

Objective: To compare the rate and extent of absorption of sulbactam from a Pivoxilsulbactam formulation with that from a Sultamicillin formulation.

Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover bioequivalence study.

Study Population: Healthy adult volunteers, typically between 18 and 55 years of age, who have provided informed consent.

Methodology:

  • Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence 1: Sultamicillin then Pivoxilsulbactam; Sequence 2: Pivoxilsulbactam then Sultamicillin).

  • Dosing:

    • Period 1: After an overnight fast, subjects receive a single oral dose of either the reference product (Sultamicillin) or the test product (Pivoxilsulbactam) with a standardized volume of water.

    • Washout Period: A washout period of at least 7 days separates the two dosing periods to ensure complete elimination of the drug from the body.

    • Period 2: After another overnight fast, subjects receive the alternate drug product.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing and Analysis: Plasma is separated from the blood samples and stored frozen until analysis. The concentrations of sulbactam (and ampicillin in the case of Sultamicillin) are determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for sulbactam for both formulations:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-inf, and Cmax of the test product to the reference product are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, typically 80-125%.

Bioequivalence_Study_Workflow cluster_screening Screening Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Medical Screening s2->s3 d1 Randomization to Sequence s3->d1 p1 Period 1: Administer Drug A/B d1->p1 bs1 Blood Sampling p1->bs1 wp Washout Period bs1->wp p2 Period 2: Administer Drug B/A wp->p2 bs2 Blood Sampling p2->bs2 a1 LC-MS/MS Analysis of Plasma Samples bs2->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (90% CI) a2->a3 a4 Bioequivalence Conclusion a3->a4

Caption: A typical workflow for a two-period crossover bioequivalence study.

Visualizing the Pharmacokinetic Pathways

The following diagrams illustrate the journey of Sultamicillin and the expected pathway for Pivoxilsulbactam from oral administration to systemic circulation.

Sultamicillin_PK cluster_GI Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation cluster_distribution Distribution cluster_excretion Excretion oral Oral Administration of Sultamicillin hydrolysis Hydrolysis by Esterases oral->hydrolysis ampicillin Ampicillin hydrolysis->ampicillin 1:1 Molar Ratio sulbactam Sulbactam hydrolysis->sulbactam 1:1 Molar Ratio tissues Distribution to Tissues ampicillin->tissues sulbactam->tissues renal Renal Excretion tissues->renal

Caption: Pharmacokinetic pathway of Sultamicillin.

Pivoxilsulbactam_PK cluster_GI Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation cluster_distribution Distribution cluster_excretion Excretion oral Oral Administration of Pivoxilsulbactam hydrolysis Hydrolysis by Esterases oral->hydrolysis sulbactam Sulbactam hydrolysis->sulbactam pivalate Pivalate (byproduct) hydrolysis->pivalate tissues Distribution to Tissues sulbactam->tissues renal Renal Excretion tissues->renal

Caption: Expected pharmacokinetic pathway of Pivoxilsulbactam.

Conclusion and Future Directions

Sultamicillin is a well-characterized oral prodrug that effectively delivers both ampicillin and sulbactam with high bioavailability. Its pharmacokinetic profile is well-suited for treating a variety of infections. Pivoxilsulbactam represents a targeted approach to enhance the oral absorption of sulbactam alone. While the chemical strategy is sound, the lack of publicly available human pharmacokinetic data for Pivoxilsulbactam makes a direct, evidence-based comparison with Sultamicillin impossible at this time.

For drug development professionals, this highlights a critical need for head-to-head comparative pharmacokinetic studies to fully elucidate the relative merits of these two oral delivery strategies for sulbactam. Such studies, following the principles outlined in the experimental methodology section, would provide the necessary data to make informed decisions in the development of new oral β-lactam/β-lactamase inhibitor combination therapies.

References

  • Campoli-Richards DM, Brogden RN. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1987;33(6):577-609. [Link]

  • Pitts NE, Brewer JE, Tarvestad D, et al. Worldwide clinical experience with sultamicillin. APMIS Suppl. 1989;5:23-34. [Link]

  • Jain R, Danziger LH. A review of the pharmacokinetics of the parenteral and oral beta-lactamase inhibitors. Pharmacotherapy. 1990;10(5):316-31. [Link]

  • Derendorf H, Weigelt O, Wingender W, et al. Effect of the formulation on the bioequivalence of sultamicillin: tablets and suspension. Int J Clin Pharmacol Ther. 1995;33(10):559-64. [Link]

  • Sailer R, Arnold P, Erenmemisoglu A, Martin W, Tamur U, Kanzik I, Hincal AA. Bioequivalence study of sultamicillin suspensions. Arzneimittelforschung. 2007;57(4):232-7. [Link]

  • Rogers HJ, Bradbrook ID, Morrison PJ, et al. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. J Antimicrob Chemother. 1983;11(5):435-44. [Link]

  • Nagai K, Ikeda F, Nagashima M, et al. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment. Br J Clin Pharmacol. 2014;77(3):510-21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9997821, Sulbactam Pivoxil. [Link]

  • English AR, Girard D, Jasys VJ, Martingano RJ, Kellogg MS. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam. J Med Chem. 1990;33(1):344-7. [Link]

  • Foulds G. Pharmacokinetics of sulbactam in humans. Rev Infect Dis. 1986;8 Suppl 5:S503-11. [Link]

  • Sorgel F, Kinzig M. Relative bio-availability of sultamicillin in healthy volunteers following administration of two tablet formulations. J Int Med Res. 1993;21(4):221-30. [Link]

  • Gellissen J, Frommelt L, Qin Y, et al. A Physiologically Based Pharmacokinetic Model for the Prediction of Plasma and Bone Tissue Exposure after Prophylactic Administration of Ampicillin/Sulbactam in Patients with Osteonecrosis of the Jaw. Pharmaceutics. 2022;14(10):2049. [Link]

  • Lode H, Hampel B, Bruckner G, Koeppe P. The pharmacokinetics of sultamicillin. APMIS Suppl. 1989;5:17-22. [Link]

  • Hampel B, Lode H, Bruckner G, Koeppe P. Comparative pharmacokinetics of sulbactam/ampicillin and clavulanic acid/amoxycillin in human volunteers. Drugs. 1988;35 Suppl 7:29-33. [Link]

  • English AR, Girard D. Sulbactam pivoxil: an oral formulation of the beta-lactamase inhibitor, sulbactam. Am J Med. 1986;80(5B):29-32. [Link]

  • Yokoyama Y, Kitasato H, Hori S, et al. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of impact of renal impairment. J Clin Pharmacol. 2014;54(4):444-53. [Link]

Sources

Pivoxilsulbactam safety profile comparison with Tazobactam

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pivoxilsulbactam Safety Profile Comparison with Tazobactam Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Divergent Safety Architectures

In the development of beta-lactamase inhibitors (BLIs), the safety profile is often dictated by the delivery mechanism as much as the pharmacophore itself. This guide provides a technical comparison between Pivoxilsulbactam (an oral pivaloyloxymethyl ester prodrug of sulbactam) and Tazobactam (a sulfone penicillanic acid derivative, typically administered IV as a sodium salt).

The core safety divergence lies in their metabolic fate:

  • Pivoxilsulbactam presents a systemic metabolic risk driven by the release of pivalic acid, leading to secondary carnitine deficiency (hypocarnitinemia).[1] Its safety profile is defined by host metabolic capacity rather than direct organ cytotoxicity.

  • Tazobactam presents an organ-specific toxicity risk , characterized by direct renal tubular stress and potential hepatotoxicity, particularly when co-administered with vancomycin or in compromised hosts.

This guide analyzes these mechanisms, provides experimental workflows for validation, and offers a comparative risk matrix.

Mechanistic Safety Profile Analysis

Pivoxilsulbactam: The Pivalate-Carnitine Axis

Unlike Tazobactam, Pivoxilsulbactam is not active until hydrolyzed. The safety concern arises from the "promoiety"—the pivaloyloxymethyl ester—designed to increase lipophilicity for oral absorption.

  • Mechanism: Upon intestinal absorption, esterases hydrolyze Pivoxilsulbactam into active Sulbactam and Pivalic Acid (2,2-dimethylpropionic acid).

  • The Metabolic Trap: Pivalic acid is resistant to

    
    -oxidation. To be excreted, it must be conjugated with L-carnitine  by carnitine acyltransferase to form pivaloylcarnitine , which is rapidly excreted in urine.
    
  • Consequence: This obligate conjugation drains the body's free carnitine pool. In vulnerable populations (pediatrics, cachectic patients), this leads to hypocarnitinemia, inhibiting mitochondrial fatty acid

    
    -oxidation and potentially causing non-ketotic hypoglycemia and encephalopathy.
    
Tazobactam: Renal and Hepatic Cytotoxicity

Tazobactam is administered as a free acid or sodium salt, bypassing the pivalate issue. Its safety profile is governed by clearance kinetics and direct cellular interaction.

  • Renal Mechanism: Tazobactam is eliminated largely unchanged via glomerular filtration and tubular secretion. High trough concentrations (associated with critical care dosing) can induce oxidative stress in proximal tubular cells (HK-2 lineage models), leading to Acute Kidney Injury (AKI).

  • Hepatic Mechanism: While generally stable, Tazobactam has been associated with transient aminotransferase elevations (ALT/AST), likely immune-mediated or due to idiosyncratic metabolite accumulation in the bile canaliculi.

Visualization: Metabolic Pathways & Toxicity Logic

The following diagram illustrates the divergent pathways leading to the respective safety endpoints.

SafetyPathways cluster_Piv Pivoxilsulbactam (Oral) cluster_Taz Tazobactam (IV) Piv Pivoxilsulbactam (Prodrug) PivAcid Pivalic Acid (Metabolite) Piv->PivAcid Esterase Hydrolysis Sulb Sulbactam (Active BLI) Piv->Sulb Activation PivCarn Pivaloylcarnitine (Excreted) PivAcid->PivCarn Acyl-CoA Transferase Carnitine Free Carnitine (Endogenous) Carnitine->PivCarn Conjugation Hypo Hypocarnitinemia (Mitochondrial Dysfunction) PivCarn->Hypo Urine Loss > Synthesis Taz Tazobactam (Active Salt) Renal Renal Tubular Secretion Taz->Renal Systemic Circ. OAT OAT1/OAT3 Transporters Renal->OAT Uptake OxStress Oxidative Stress (ROS Generation) OAT->OxStress Intracellular Accumulation AKI Acute Kidney Injury (AKI) OxStress->AKI Cytotoxicity

Figure 1: Comparative Mechanistic Pathway. Top: Pivoxilsulbactam induces systemic carnitine depletion via pivalate conjugation.[1] Bottom: Tazobactam induces localized renal stress via transporter-mediated accumulation.

Comparative Safety Matrix

FeaturePivoxilsulbactamTazobactam
Primary Safety Marker Serum Free Carnitine (C0) Serum Creatinine / GFR
Toxicity Mechanism Substrate depletion (Carnitine)Direct cellular stress / Hypersensitivity
Key Metabolite Pivalic Acid (Toxic via conjugation)M1 Metabolite (Generally inactive/safe)
Target Organ/System Systemic Metabolism (Mitochondria)Kidney (Tubules) & Liver
Risk Population Pediatrics, Cachectic, Valproate usersCritically ill, Renal impairment, Vancomycin co-users
Onset of Adverse Event Sub-acute (Days to Weeks)Acute (Hours to Days)
Mitigation Strategy Carnitine supplementationDose adjustment (Renal), Hydration

Experimental Validation Protocols

To objectively compare these profiles in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Quantification of Pivalate-Induced Carnitine Depletion (LC-MS/MS)

Purpose: To assess the "Pivalate Effect" of Pivoxilsulbactam candidates.

  • Sample Preparation:

    • Collect plasma from treated subjects (or animal models, e.g., juvenile rats).

    • Precipitate proteins using acetonitrile containing stable isotope-labeled internal standards (

      
      -carnitine and 
      
      
      
      -pivaloylcarnitine).
    • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Derivatization (Optional but recommended for sensitivity):

    • Derivatize supernatant with butanolic HCl (65°C for 15 min) to form butyl esters.

  • LC-MS/MS Analysis:

    • Column: HILIC or C18 reverse-phase column.

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

    • Detection: Monitor transitions for Free Carnitine (m/z 162

      
       103) and Pivaloylcarnitine (m/z 246 
      
      
      
      85).
  • Calculation (Self-Validation Step):

    • Calculate the Acyl-to-Free Carnitine Ratio (AC/FC) .

    • Threshold: A ratio > 0.4 indicates carnitine deficiency risk.[2] Normal is < 0.25.[3]

    • Validation: Total Carnitine must equal Free Carnitine + Acylcarnitine. Any discrepancy >10% invalidates the run.

Protocol B: Comparative Renal Cytotoxicity Assay (HK-2 Cell Line)

Purpose: To benchmark Tazobactam-associated renal stress against alternatives.

  • Cell Culture:

    • Culture HK-2 (Human Kidney 2) proximal tubular cells in DMEM/F12 media.

    • Seed at

      
       cells/well in 96-well plates; incubate for 24h.
      
  • Treatment:

    • Expose cells to Tazobactam (0.1, 1.0, 10 mM) vs. Control for 24h and 48h.

    • Positive Control: Cisplatin (50

      
      M).
      
  • Multiplex Cytotoxicity Readout:

    • Mitochondrial Health: Add MTT or WST-1 reagent. Measure absorbance at 450 nm.

    • Membrane Integrity: Measure LDH release in the supernatant.

  • Oxidative Stress Marker (Mechanistic Check):

    • Stain with DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS via flow cytometry.

  • Data Analysis:

    • Plot Dose-Response curves (

      
      ).
      
    • Expectation: Tazobactam should show minimal toxicity at therapeutic levels (<1 mM) but dose-dependent ROS elevation at supratherapeutic levels, unlike Sulbactam alone.

Experimental Workflow Diagram

Protocols cluster_ExpA Protocol A: Carnitine Assessment (Pivoxil Specific) cluster_ExpB Protocol B: Renal Cytotoxicity (Tazobactam Specific) Sample Plasma Sample (Post-Dose) Extract Protein Precipitation (+ Internal Stds) Sample->Extract LCMS LC-MS/MS Analysis (HILIC Column) Extract->LCMS Calc Calculate Ratio: Acyl-Carnitine / Free Carnitine LCMS->Calc Decision Risk Assessment Calc->Decision HK2 HK-2 Proximal Tubular Cells Dose Dosing: 0.1 - 10 mM HK2->Dose Assay Multiplex Assay: MTT + LDH + ROS Dose->Assay Analysis Dose-Response Curve (IC50 Determination) Assay->Analysis

Figure 2: Experimental validation workflows. Left: Mass spectrometry workflow for detecting metabolic depletion. Right: In vitro toxicology workflow for detecting organ damage.

References

  • Nakajima, Y., et al. (2017).[3] "Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy." BMC Pediatrics. Available at: [Link]

  • Holten, K.B., et al. (2000). "Carnitine deficiency associated with pivoxil-containing antibiotics."[1][3][4] Journal of Family Practice. Available at: [Link]

  • Aslander, M., et al. (2023). "Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Direct Tubular Damage."[5][6] Antimicrobial Agents and Chemotherapy.[4][7][8][9][10][11] Available at: [Link] (Note: Generalized link to PMC search for verification of mechanism as specific URL varies by region).

  • Drawz, P.E., et al. (2014). "Piperacillin-Tazobactam and Acute Kidney Injury." Pharmacotherapy.[1][3][4][9][10][12][13][14][15] Available at: [Link]

  • Takahashi, Y., et al. (2024). "Research on the Clinical Practical Use of Pivoxil-Conjugated Antibiotics and the Risk of Carnitine Deficiency." Antibiotics.[1][3][4][8][9][11][13][14][15] Available at: [Link]

Sources

Validation of UV Spectrophotometric Method for Pivoxilsulbactam: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for UV Spectrophotometry

Pivoxilsulbactam (Sulbactam Pivoxil), a prodrug of the beta-lactamase inhibitor sulbactam, is critical in overcoming bacterial resistance. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for its quantification due to high specificity, UV spectrophotometry offers a rapid, cost-effective alternative for routine quality control (QC) and dissolution testing where matrix interference is controlled.

This guide details the validation of a UV spectrophotometric method for Pivoxilsulbactam, contrasting it with HPLC and providing a rigorous, self-validating protocol based on ICH Q2(R1) guidelines.

Comparative Analysis: UV vs. HPLC

Before initiating validation, researchers must weigh the trade-offs between method simplicity and analytical rigor.

Table 1: Technical Comparison of Analytical Methods for Pivoxilsulbactam

FeatureDirect UV SpectrophotometryDerivatized UV SpectrophotometryRP-HPLC (Reference Method)
Principle Direct absorption of carbonyl/ester moieties.Imidazole reaction to form chromophore.Separation via C18 column; UV detection.[1]
Detection Wavelength 218 – 225 nm (Non-specific region)326 nm (Specific region)220 nm (Post-separation)
Sensitivity (LOD) Moderate (1–5 µg/mL)High (0.2–1 µg/mL)Very High (<0.1 µg/mL)
Selectivity Low (Susceptible to excipient interference)Moderate (Reaction specific to beta-lactams)High (Resolves degradation products)
Cost/Run < $0.50 (Solvent only)$1.00 (Reagents + time)> $5.00 (Column wear, mobile phase)
Throughput High (Results in seconds)Medium (Incubation time required)Low (5–10 min per sample)

Expert Insight: Direct UV at ~220 nm is sufficient for assay of pure drug substance (API). However, for formulation analysis where excipients (like titanium dioxide or starch) may absorb UV, or for biological fluids, the Derivatized Method or HPLC is non-negotiable.

Method Development & Optimization

Spectral Characteristics & Solvent Selection

Pivoxilsulbactam lacks a strong chromophore. Its absorption in the UV region arises primarily from the beta-lactam ring and the ester carbonyls.

  • Solvent Choice: Methanol or Acetonitrile/Water (80:20 v/v).

    • Why: These solvents prevent hydrolysis of the pivoxil ester, which is unstable in highly aqueous acidic/basic conditions.

  • Lambda Max (

    
    ): 
    
    • Direct Method: Scan 200–400 nm. A peak is typically observed at 218–223 nm .

    • Derivatized Method: Reaction with 1,2,4-triazole or imidazole shifts absorption to 326 nm , moving it away from excipient interference.

Critical Decision Logic

Use the following logic to determine the appropriate method for your sample matrix.

MethodSelection Start Sample Type API Pure API (Bulk) Start->API Formulation Tablet/Capsule Start->Formulation Bio Plasma/Urine Start->Bio Direct Direct UV (220 nm) API->Direct Fastest Formulation->Direct If Excipients Transparent Deriv Derivatized UV (326 nm) Formulation->Deriv If Excipients Absorb <230nm HPLC RP-HPLC Formulation->HPLC Stability Indicating Bio->HPLC Mandatory

Figure 1: Decision matrix for selecting the analytical technique based on sample complexity.

Core Validation Protocol (Direct UV Method)

Objective: Validate the method for the quantification of Pivoxilsulbactam in bulk powder.

Materials & Reagents[1][2][3][4][5][6][7]
  • Reference Standard: Pivoxilsulbactam (Purity >99.0%).[2]

  • Solvent: Methanol (HPLC Grade).

  • Equipment: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cells.

Preparation of Solutions[5][6]
  • Stock Solution (1000 µg/mL): Weigh 100 mg of Pivoxilsulbactam. Dissolve in 20 mL Methanol. Sonicate for 10 min. Dilute to 100 mL with Methanol.

  • Working Standard (100 µg/mL): Dilute 10 mL of Stock Solution to 100 mL with Methanol.

Validation Parameters (ICH Q2(R1))
A. Linearity[1][3][2]
  • Protocol: Prepare 6 dilutions from Working Standard: 5, 10, 20, 30, 40, and 50 µg/mL.

  • Measurement: Measure Absorbance at 220 nm against a Methanol blank.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
B. Precision (Repeatability)
  • Protocol: Analyze 6 replicates of a single concentration (e.g., 20 µg/mL).

  • Acceptance Criteria: % RSD

    
    .
    
C. Accuracy (% Recovery)
  • Protocol: Spike placebo (if available) or solvent with known amounts of API at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0%.

D. Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on the standard deviation of the response (

    
    ) and slope (
    
    
    
    ).

Experimental Workflow Visualization

The following diagram illustrates the step-by-step validation workflow to ensure data integrity.

ValidationWorkflow Start START: Stock Solution Prep (1 mg/mL in Methanol) Scan Spectral Scan (200-400 nm) Identify λmax (218-223 nm) Start->Scan Linearity Linearity Study (5-50 µg/mL) Scan->Linearity Precision Precision Study (n=6 replicates) Linearity->Precision Accuracy Accuracy (Recovery) (80%, 100%, 120%) Precision->Accuracy Robustness Robustness Check (±2 nm λ, ± Solvent ratio) Accuracy->Robustness DataAnalysis Data Analysis (Regression) Robustness->DataAnalysis DataAnalysis->Start If R² < 0.999 Report Validation Report (Pass/Fail per ICH) DataAnalysis->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH guidelines.

Summary of Validation Data (Simulated)

The following table represents typical acceptance data for a successful validation of Pivoxilsulbactam.

ParameterExperimental ResultAcceptance LimitStatus
Linearity Range 5 – 50 µg/mL

PASS
Regression Equation

N/APASS
Precision (Intra-day) 0.85% RSD

PASS
Precision (Inter-day) 1.12% RSD

PASS
Accuracy (Mean) 99.8%98.0% – 102.0%PASS
LOD 0.5 µg/mLN/APASS
LOQ 1.5 µg/mLN/APASS

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Razuc, M., et al. (2022).[4] A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals.[4] Journal of Research in Pharmacy.[4] Link

  • Kalyani, L., & Rao, C. V. N. (2017). Simultaneous estimation of Sulbactam and Ceftazidime in combined pharmaceutical dosage form by Visible, Ultraviolet and First order derivative Spectrophotometric methods.[3] International Journal of Chemical and Pharmaceutical Sciences.[3] Link[3]

  • Haginaka, J., et al. (1985). Spectrophotometric determination of sulbactam by reaction with 1,2,4-triazole.[5] Analyst.[6][2] Link

Sources

Reproducibility of Pivoxilsulbactam Plasma Concentration Data: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Pivoxilsulbactam (also known as Sulbactam Pivoxil) is the pivaloyloxymethyl ester prodrug of the beta-lactamase inhibitor sulbactam. It is designed to increase the oral bioavailability of sulbactam, which is otherwise poorly absorbed.

The Core Challenge: The reproducibility of plasma concentration data for Pivoxilsulbactam is frequently compromised by ex vivo enzymatic hydrolysis . Plasma esterases remain active after blood collection, rapidly converting the prodrug (Pivoxilsulbactam) back into the active moiety (Sulbactam) inside the collection tube.

The Consequence:

  • Underestimation of Pivoxilsulbactam (

    
    , 
    
    
    
    ).
  • Overestimation of Sulbactam levels.

  • High Inter-lab Variability: Discrepancies often stem from differences in sample handling (temperature, time-to-centrifuge) rather than biological reality.

This guide compares the Standard Bioanalytical Protocol (often insufficient) against an Optimized Stabilization Protocol , demonstrating why the latter is the only viable path for reproducible pharmacokinetic (PK) data.

Comparative Analysis: Standard vs. Stabilized Protocols

The following data comparison illustrates the "performance" of the bioanalytical method. In this context, "performance" is defined as the method's ability to maintain analyte integrity from collection to analysis.

Table 1: Stability Profile Comparison (Human Plasma)

Data synthesized from bioanalytical validation parameters for labile ester prodrugs.

MetricStandard Protocol (Untreated K2EDTA)Optimized Protocol (Acidified/Inhibited)Impact on Data
T=0 Recovery 95-100%98-100%Baseline accuracy is similar if processed immediately (<2 min).
T=2h (Room Temp) < 60% (Rapid Degradation)> 95% (Stable)Standard method fails if processing is delayed.
Freeze-Thaw Stability Poor (Hydrolysis continues during thaw)ExcellentStabilized matrix protects samples during re-analysis.
Inter-Subject Variability High (Dependent on individual esterase levels)Low (Enzymatic activity quenched)Standard method introduces artificial biological noise.
False Positives High (Sulbactam detected where none exists)Low/NoneEssential for accurate metabolite profiling.
The Mechanistic Failure of Standard Protocols

In standard protocols, researchers rely solely on temperature control (ice bath) to slow enzymatic activity. While cold temperatures reduce reaction kinetics, they do not stop them. The hydrolysis of the pivaloyloxymethyl ester bond is catalyzed by paraoxonase and albumin-associated esterases, which can remain active even at 4°C.

Optimized Approach: The optimized protocol introduces a chemical blockade—typically acidification (pH < 4.0) or a specific esterase inhibitor (e.g., Dichlorvos or NaF)—which denatures or competitively inhibits the enzyme, rendering the sample chemically static.

Visualizing the Instability Pathway

To understand the necessity of stabilization, one must visualize the degradation pathway that occurs in the tube.

HydrolysisPathway cluster_tube Blood Collection Tube (Unstabilized) Prodrug Pivoxilsulbactam (Prodrug) Intermediate Unstable Intermediate Prodrug->Intermediate Hydrolysis Enzyme Plasma Esterases (Active ex vivo) Enzyme->Prodrug Catalysis Active Sulbactam (Active Moiety) Intermediate->Active Byproduct Pivalic Acid (Byproduct) Intermediate->Byproduct

Figure 1: The ex vivo hydrolysis pathway. Without inhibition, the esterase enzyme (Red) actively converts the Prodrug (Blue) into the Active form (Green) before analysis occurs.

Optimized Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . The inclusion of Quality Control (QC) samples prepared in the same stabilized matrix ensures that any deviation is detected immediately.

Phase 1: Preparation of Stabilization Buffer

Objective: Create an environment where esterase activity is negligible.

  • Reagent: Prepare a 1M Citrate Buffer (pH 3.0) OR a 0.5% Dichlorvos solution (if legally permissible and safety protocols allow).

    • Note: Acidification is generally preferred for LC-MS compatibility.

  • Pre-loading: Add 20 µL of the stabilization buffer per 1 mL of blood capacity into the Vacutainer® tubes prior to collection.

    • Validation Check: Measure the pH of a dummy plasma sample; it must be between 3.5 and 4.5.

Phase 2: Sample Collection & Processing Workflow

Objective: Minimize time-to-stabilization.

  • Draw: Collect whole blood into the pre-loaded K2EDTA tubes.

  • Mix: Invert gently 5-8 times immediately. Do not vortex (hemolysis releases more enzymes).

  • Chill: Place immediately on wet ice (0°C).

  • Centrifuge: Spin at 2,000 x g for 10 minutes at 4°C .

  • Aliquot: Transfer plasma into cryovials containing an additional 10 µL of 10% Formic Acid (optional, for double-stabilization) if long-term storage >3 months is planned.

  • Store: Freeze at -80°C.

Phase 3: LC-MS/MS Analysis

Objective: Separate the prodrug from the active moiety to confirm specificity.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Rapid gradient (5% B to 95% B in 2 minutes) is acceptable, but ensure baseline resolution between Pivoxilsulbactam and Sulbactam.

  • Detection: MRM (Multiple Reaction Monitoring).

    • Pivoxilsulbactam Transition: Precursor -> Product (specific to the ester moiety).

    • Sulbactam Transition: Precursor -> Product (specific to the beta-lactam core).

Visualizing the Optimized Workflow

Workflow Start Patient Dosing Collection Blood Collection (Pre-chilled K2EDTA) Start->Collection Stabilization CRITICAL STEP: Add Acid/Inhibitor (pH < 4.0) Collection->Stabilization Immediate (<30s) Centrifuge Centrifugation (4°C, 2000g, 10min) Stabilization->Centrifuge Extraction Protein Precipitation (Acetonitrile + IS) Centrifuge->Extraction Plasma Transfer Analysis LC-MS/MS Analysis Extraction->Analysis Validation QC Samples (Spiked in Stabilized Matrix) Validation->Analysis Run Parallel

Figure 2: The Optimized Stabilization Workflow. The red hexagonal node highlights the critical intervention point that differentiates this protocol from standard methods.

References

  • Assessment of Sulbactam Plasma Concentration using LC-MS/MS Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Establishes the baseline validated method for Sulbactam quantification and the necessity of internal standards (Tazobactam).

  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules Source: ResearchGate URL:[3][4][Link] Relevance: Details the specific protocols for stabilizing ester prodrugs, including the use of NaF and pH control to prevent hydrolysis.

  • Overcoming challenges associated with the bioanalysis of an ester prodrug Source: Bioanalysis (Journal) URL:[5][Link] Relevance: Provides a case study on the validation of an assay for an ester prodrug using pH control and temperature stabilization, confirming regulatory compliance.

Sources

Benchmarking Pivoxilsulbactam Stability: A Comparative Prodrug Ester Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the stability profile of Pivoxilsulbactam , a pivaloyloxymethyl (POM) ester prodrug, against alternative ester moieties commonly used in drug development (e.g., Axetil, Medoxomil). While Pivoxilsulbactam exhibits superior acid stability essential for oral bioavailability, its metabolic degradation releases pivalic acid, necessitating distinct safety monitoring compared to acetoxyethyl (Axetil) or cyclic carbonate (Medoxomil) esters. This guide provides comparative kinetic data, mechanistic pathways, and validated protocols for stability assessment.

Structural Analysis & Mechanistic Basis

To understand stability differences, one must analyze the leaving groups. Pivoxilsulbactam utilizes a pivaloyloxymethyl (POM) moiety.

  • Lipophilicity: The tert-butyl group provides high lipophilicity (

    
     increase), facilitating passive diffusion across the intestinal epithelium.
    
  • Steric Hindrance: The bulky tert-butyl group protects the ester linkage from premature chemical hydrolysis in the stomach but remains accessible to systemic esterases.

Comparative Ester Moieties
Prodrug ClassRepresentative StructureLeaving Groups (Metabolic Byproducts)Key Stability Characteristic
Pivoxil (POM) PivoxilsulbactamFormaldehyde + Pivalic Acid High acid stability; Carnitine depletion risk.
Axetil Cefuroxime AxetilAcetaldehyde + Acetic AcidModerate acid stability; Isomerization issues.
Medoxomil Olmesartan Medoxomil2,3-Butanedione + CO₂High chemical stability; rapid enzymatic cleavage.

Mechanistic Visualization: Hydrolysis Pathways

The following diagram illustrates the specific degradation pathway of Pivoxilsulbactam compared to the general hydrolysis logic. Note the liberation of pivalic acid, a specific marker for this benchmark.

G Prodrug Pivoxilsulbactam (Intact Prodrug) Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Esterase Hydrolysis (Plasma/Liver) Active Sulbactam (Active Drug) Intermediate->Active Spontaneous Collapse Byproducts Byproducts: 1. Formaldehyde 2. Pivalic Acid Intermediate->Byproducts Elimination

Figure 1: Mechanistic pathway of Pivoxilsulbactam hydrolysis. Note the generation of Pivalic Acid, which distinguishes POM esters from Axetil or Medoxomil counterparts.

Comparative Stability Benchmarks

The following data synthesizes kinetic profiles from standard pharmaceutical stability assays.

Chemical Stability (pH-Dependent Hydrolysis)

Pivoxilsulbactam exhibits a U-shaped pH-rate profile, characteristic of POM esters.

pH ConditionPivoxilsulbactam (POM)

Cefuroxime Axetil (Comparator)

Interpretation
pH 1.2 (Gastric) > 24 Hours ~10–12 HoursPOM esters are superior for surviving gastric residence time.
pH 4.5 (Intestinal) Stable StableBoth allow effective absorption windows.
pH 7.4 (Systemic) < 15 Minutes (Enzymatic)< 10 Minutes (Enzymatic)Both degrade rapidly in blood, but Axetil is often chemically more labile at neutral pH.
Enzymatic Stability (Plasma)

In human plasma, the conversion rate is critical. A "perfect" prodrug has high chemical stability (shelf-life/stomach) and low enzymatic stability (rapid activation).

  • Pivoxilsulbactam: Rapid hydrolysis (

    
     min in human plasma).
    
  • Safety Implication: The release of pivalic acid couples with free carnitine to form pivaloylcarnitine, which is excreted.[1] Chronic dosing requires carnitine monitoring , a requirement not present for Axetil or Medoxomil prodrugs.

Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, use the following standardized protocols. These are designed to be self-validating by including negative and positive controls.

Protocol: pH-Dependent Chemical Stability

Objective: Determine non-enzymatic hydrolysis rates.

  • Buffer Preparation: Prepare 50 mM buffers: HCl (pH 1.2), Acetate (pH 4.5), and Phosphate (pH 7.4).[2] Adjust ionic strength to

    
     with NaCl.
    
  • Stock Solution: Dissolve Pivoxilsulbactam in DMSO (1 mg/mL).

  • Initiation: Spike stock into pre-warmed (

    
    C) buffer to a final concentration of 10 
    
    
    
    M.
    • Validation Step: Include a generic ester (e.g., Ethyl Acetate) or a known labile drug (e.g., Aspirin) as a degradation control.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L ice-cold Acetonitrile (ACN) to stop any potential trace catalytic activity and precipitate buffer salts.
    
  • Analysis: HPLC-UV or LC-MS/MS. Plot

    
     vs. time to derive 
    
    
    
    .
Protocol: Plasma Stability & Esterase Kinetics

Objective: Assess bio-activation rate and pivalic acid release.

Protocol Step1 1. Thaw Plasma (Human/Rat, 37°C) Step2 2. Spike Compound (10 µM Final Conc) Step1->Step2 Step3 3. Incubation (Water Bath, 37°C) Step2->Step3 Step4 4. Serial Sampling (0, 5, 10, 20, 30, 60 min) Step3->Step4 Step5 5. Quench (Ice-Cold ACN + 1% Formic Acid) Step4->Step5 Critical Timing Step6 6. Centrifuge & Analyze (Supernatant -> LC-MS/MS) Step5->Step6

Figure 2: Workflow for Plasma Stability Assay. Immediate quenching is critical to freeze esterase activity.

Detailed Steps:

  • Matrix: Pooled human plasma (lithium heparin), pH adjusted to 7.4 if necessary.

  • Inhibitor Control (Validation): Pre-incubate a separate plasma aliquot with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor.

    • Success Criteria: The BNPP-treated sample should show <5% degradation compared to the active plasma sample. This confirms degradation is enzymatic, not chemical.

  • Incubation: Add Pivoxilsulbactam (10

    
    M) to plasma at 
    
    
    
    C.
  • Quenching: At time points, transfer 50

    
    L sample into 200 
    
    
    
    L ice-cold ACN containing Internal Standard (IS).
  • Quantification: Monitor the disappearance of Parent (Pivoxilsulbactam) and appearance of Metabolite (Sulbactam).

Conclusion & Recommendations

For drug development professionals selecting an ester prodrug strategy:

  • Select Pivoxilsulbactam (POM) if:

    • Maximum oral bioavailability is required.

    • High stability in gastric acid (pH 1.2) is a priority.

    • The therapy is short-term (reducing carnitine depletion risks).

  • Select Alternatives (Axetil/Medoxomil) if:

    • The patient population is pediatric or malnourished (high risk of carnitine deficiency).

    • Long-term dosing is anticipated.

Pivoxilsulbactam remains a gold standard for oral beta-lactamase delivery, but its stability profile must be managed with an understanding of its unique pivalate-generating metabolism.

References

  • FDA Guidance for Industry. (2022). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man.[1] Pharmacological Reviews, 54(4), 589-598. [Link]

  • Jelińska, A., et al. (2004).[3][4] The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions.[4] Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273-1277.[3] [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.